Product packaging for (2R,3S)-3-Phenylisoserine hydrochloride(Cat. No.:CAS No. 132201-32-2)

(2R,3S)-3-Phenylisoserine hydrochloride

Número de catálogo: B159913
Número CAS: 132201-32-2
Peso molecular: 217.65 g/mol
Clave InChI: OTJZSGZNPDLQAJ-KZYPOYLOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

(2R,3S)-3-Phenylisoserine hydrochloride is an organooxygen compound and an organonitrogen compound. It is functionally related to a beta-amino acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO3 B159913 (2R,3S)-3-Phenylisoserine hydrochloride CAS No. 132201-32-2

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJZSGZNPDLQAJ-KZYPOYLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564249
Record name (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132201-32-2
Record name Benzenepropanoic acid, β-amino-α-hydroxy-, hydrochloride (1:1), (αR,βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132201-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, β-amino-α-hydroxy-, hydrochloride (1:1), (αR,βS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2R,3S)-3-Phenylisoserine Hydrochloride: Structure, Stereochemistry, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

(2R,3S)-3-Phenylisoserine hydrochloride is a chiral organic compound of significant interest to researchers and professionals in drug development, primarily due to its role as a key precursor in the semi-synthesis of the potent anti-cancer drug, Paclitaxel (Taxol®). This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, and its pivotal connection to the biological activity of taxanes.

Chemical Structure and Stereochemistry

(2R,3S)-3-Phenylisoserine is a non-proteinogenic amino acid characterized by a phenyl group and two chiral centers. The hydrochloride salt is formed by the protonation of the amino group.

Chemical Structure:

The structure of this compound features a propanoic acid backbone with a hydroxyl group at the C2 position (α-carbon) and an ammonium (B1175870) group and a phenyl group at the C3 position (β-carbon).

Stereochemistry:

The designation "(2R,3S)" refers to the absolute configuration at the two stereocenters according to the Cahn-Ingold-Prelog priority rules. This specific stereoisomer, also known as the (αR,βS) isomer, is crucial for its biological role. The relative stereochemistry is syn, with the substituents on the C2 and C3 carbons oriented on the same side in a Fischer projection.

Below is a diagram illustrating the relationship between the core (2R,3S)-3-Phenylisoserine structure and its N-benzoyl derivative, which forms the C-13 side chain of Paclitaxel.

G cluster_0 Core Structure cluster_1 Paclitaxel Side Chain cluster_2 Active Pharmaceutical Ingredient Phenylisoserine (2R,3S)-3-Phenylisoserine Hydrochloride N_Benzoyl N-Benzoyl-(2R,3S)-3-phenylisoserine Phenylisoserine->N_Benzoyl Benzoylation Paclitaxel Paclitaxel (Taxol®) N_Benzoyl->Paclitaxel Esterification with Baccatin III

Figure 1: Synthetic relationship of (2R,3S)-3-Phenylisoserine.

Physicochemical and Spectroscopic Data

While detailed experimental data for the hydrochloride salt is not extensively published, the following tables summarize key physicochemical properties for both the free amino acid and its widely studied N-benzoyl derivative.

Table 1: Physicochemical Properties

Property(2R,3S)-3-PhenylisoserineN-Benzoyl-(2R,3S)-3-phenylisoserineThis compound
Molecular Formula C₉H₁₁NO₃[1][2]C₁₆H₁₅NO₄[3][4]C₉H₁₂ClNO₃[5][6]
Molecular Weight 181.19 g/mol [1][2]285.29 g/mol [3]217.65 g/mol [5][6]
Appearance SolidCrystalline powderWhite to off-white solid[5]
Melting Point Not readily available169-172 °CNot readily available
Optical Activity [α] = (-)[1][α]20/D = -40° (c=1.0 in ethanol)Not readily available

Table 2: Spectroscopic Data References for N-Benzoyl-(2R,3S)-3-phenylisoserine

Spectroscopic TechniqueKey Findings/Reference
¹H NMR Spectra available from commercial suppliers and in databases.[3]
¹³C NMR Spectra available from commercial suppliers and in databases.[3]
FTIR Spectrum available in databases, typically showing characteristic amide and carboxylic acid stretches.[3]
Mass Spectrometry Fragmentation patterns available in databases, with a prominent peak for the benzoyl cation.[3]

Synthesis Overview

One common approach involves the asymmetric dihydroxylation of cinnamates, followed by the introduction of the amino group with stereochemical control. Another strategy utilizes a chiral auxiliary, such as an Evans auxiliary, to direct the stereoselective addition of an amine equivalent to a phenylpropanoid precursor.

The following diagram outlines a generalized workflow for the asymmetric synthesis of the Paclitaxel side chain precursor.

G Start Cinnamic Acid Derivative Step1 Asymmetric Epoxidation or Dihydroxylation Start->Step1 Step2 Regioselective Ring Opening with Nitrogen Nucleophile Step1->Step2 Step3 Functional Group Interconversion Step2->Step3 End (2R,3S)-3-Phenylisoserine Derivative Step3->End

Figure 2: Generalized asymmetric synthesis workflow.

Biological Significance and Signaling Pathways

The biological importance of (2R,3S)-3-Phenylisoserine lies in its incorporation as the N-benzoyl derivative into the Paclitaxel molecule. This side chain is essential for the potent anti-cancer activity of Paclitaxel, which functions by stabilizing microtubules.

Mechanism of Action:

Paclitaxel binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin into stable, non-functional microtubules and inhibiting their depolymerization. This disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Signaling Pathways in Paclitaxel-Induced Apoptosis:

The stabilization of microtubules by Paclitaxel triggers a cascade of downstream signaling events. Several key pathways have been implicated in mediating the apoptotic response, including:

  • JNK/SAPK Pathway: The c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway is a critical mediator of stress-induced apoptosis. Paclitaxel treatment has been shown to activate JNK, which in turn can lead to the phosphorylation of Bcl-2 family proteins, promoting apoptosis.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is also modulated by Paclitaxel. Paclitaxel can induce the degradation of IκB-α, leading to the activation and nuclear translocation of NF-κB, which can contribute to the apoptotic response.[7]

  • AKT/MAPK Pathway: Paclitaxel has been shown to inhibit the pro-survival PI3K/AKT pathway while activating the pro-apoptotic MAPK pathway in some cancer cell lines.[8]

The following diagram illustrates a simplified overview of the signaling pathways involved in Paclitaxel-induced apoptosis.

G Paclitaxel Paclitaxel Microtubule Microtubule Stabilization Paclitaxel->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest JNK_Activation JNK/SAPK Activation Microtubule->JNK_Activation NFkB_Activation NF-κB Activation Microtubule->NFkB_Activation AKT_Inhibition PI3K/AKT Inhibition Microtubule->AKT_Inhibition Apoptosis Apoptosis G2M_Arrest->Apoptosis JNK_Activation->Apoptosis NFkB_Activation->Apoptosis AKT_Inhibition->Apoptosis

Figure 3: Paclitaxel-induced apoptosis signaling pathways.

Experimental Protocols

Tubulin Polymerization Assay:

A key in vitro experiment to assess the activity of microtubule-stabilizing agents like Paclitaxel (and by extension, the importance of its side chain) is the tubulin polymerization assay.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in absorbance (turbidity) at 340 nm. Stabilizing agents will enhance the rate and extent of polymerization.

General Protocol:

  • Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and the test compound (e.g., Paclitaxel) or a vehicle control.

  • The reaction is initiated by warming the mixture to 37°C.

  • The absorbance at 340 nm is measured over time in a temperature-controlled spectrophotometer.

  • An increase in absorbance indicates microtubule formation.

Table 3: Quantitative Data on Paclitaxel's Effect on Microtubule Dynamics and Cell Viability

ParameterCell LinePaclitaxel ConcentrationEffect
Microtubule Shortening Rate Caov-3 (ovarian adenocarcinoma)25 nM32% inhibition[9][10]
Microtubule Growing Rate Caov-3 (ovarian adenocarcinoma)25 nM20% inhibition[9][10]
IC₅₀ (Clonogenic Assay) H460 (lung cancer)1.8 ± 0.2 nM50% inhibition of colony formation[11]
Mitotic Arrest H460 (lung cancer)20 nMSignificant increase in G2/M population[11]
Apoptosis H460 (lung cancer)≥ 40 nMSignificant increase in apoptotic cells[11]

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry and oncology. Its precise stereochemistry is a prerequisite for the potent biological activity of Paclitaxel. Understanding the structure, synthesis, and biological role of this compound and its derivatives is crucial for the development of new anti-cancer therapies and for optimizing the efficacy of existing taxane-based drugs. Further research into detailed synthetic protocols and comprehensive spectroscopic characterization of the hydrochloride salt will be valuable for the scientific community.

References

The Biological Significance of the (2R,3S)-3-Phenylisoserine Scaffold: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological activity of serine derivatives, with a primary focus on the pivotal (2R,3S)-3-Phenylisoserine scaffold. While (2R,3S)-3-Phenylisoserine hydrochloride is a key synthetic intermediate, its true biological potential is realized upon derivatization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key findings, experimental methodologies, and relevant biological pathways.

Introduction to the (2R,3S)-3-Phenylisoserine Core

(2R,3S)-3-Phenylisoserine is a serine derivative that has garnered significant attention in medicinal chemistry. Its importance lies not in its inherent biological activity, but rather as a crucial chiral building block for the synthesis of complex and potent therapeutic agents. The most prominent example is the anticancer drug Paclitaxel (Taxol®), where the N-benzoyl-(2R,3S)-3-phenylisoserine side chain is indispensable for its potent cytotoxic effects.

While extensive research has been conducted on derivatives of (2R,3S)-3-Phenylisoserine, publicly available data on the standalone biological activity of this compound is scarce. This suggests that the core molecule itself is likely biologically inert and requires further chemical modification to elicit a pharmacological response. This guide, therefore, focuses on the demonstrated biological activities of various derivatives, highlighting the versatility and therapeutic potential of the (2R,3S)-3-Phenylisoserine scaffold.

Biological Activities of (2R,3S)-3-Phenylisoserine Derivatives

The (2R,3S)-3-Phenylisoserine core has been incorporated into a variety of molecules exhibiting a range of biological activities, including anticancer, antiviral, and enzyme inhibition properties.

Anticancer Activity

The most well-documented and significant biological activity associated with the (2R,3S)-3-Phenylisoserine scaffold is its role in anticancer therapy.

The N-benzoyl derivative of (2R,3S)-3-phenylisoserine forms the critical C-13 side chain of Paclitaxel. This side chain is essential for the drug's ability to bind to the β-tubulin subunit of microtubules. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in rapidly dividing cancer cells.

  • Signaling Pathway of Paclitaxel-induced Apoptosis

    The stabilization of microtubules by Paclitaxel triggers a cascade of signaling events culminating in programmed cell death.

    paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Bcl2_Phos Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_Phos Apoptosis Apoptosis Bcl2_Phos->Apoptosis

    Paclitaxel-induced apoptotic pathway.

Antiviral Activity

Researchers have explored the potential of (2R,3S)-3-Phenylisoserine derivatives as antiviral agents. One study focused on the development of inhibitors for the SARS-CoV 3C-like protease (3CLpro), an essential enzyme for viral replication.

Compound/DerivativeTargetAssayIC50Reference
SK80 (a Phenylisoserine (B1258129) derivative)SARS-CoV 3CL R188I mutant proteaseProtease Inhibition Assay43 µM[1]
Enzyme Inhibition

Derivatives of (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid have been investigated as inhibitors of aminopeptidase (B13392206) N (APN/CD13), a cell-surface metalloprotease implicated in tumor invasion and angiogenesis.

Compound/DerivativeTargetAssayIC50Reference
Compound 7e (a hydroxamate derivative)Aminopeptidase N (from porcine kidney)Enzyme Inhibition Assay1.26 ± 0.01 µM[2]
Compound 7eAminopeptidase N (on ES-2 cells)Cell-based Enzyme Inhibition30.19 ± 1.02 µM[2]
Bestatin (reference compound)Aminopeptidase N (from porcine kidney)Enzyme Inhibition Assay2.55 ± 0.11 µM[2]
Bestatin (reference compound)Aminopeptidase N (on ES-2 cells)Cell-based Enzyme Inhibition60.61 ± 0.1 µM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of serine derivatives.

Cell Viability and Cytotoxicity Assays

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.

  • Experimental Workflow for MTT Assay

    mtt_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in a 96-well plate Compound_Addition Add test compound at various concentrations Cell_Seeding->Compound_Addition Incubation_24_48h Incubate for 24-48 hours Compound_Addition->Incubation_24_48h MTT_Addition Add MTT solution to each well Incubation_24_48h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization Add solubilization buffer (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at ~570 nm Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

    Workflow for a typical MTT cell viability assay.

Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assays

Annexin V staining followed by flow cytometry is a standard method for detecting and quantifying apoptosis.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol: In Vitro Tubulin Polymerization Assay

  • Tubulin Preparation: Resuspend purified tubulin in a GTP-containing buffer.

  • Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing the test compound or a control (e.g., Paclitaxel for stabilization, colchicine (B1669291) for destabilization).

  • Polymerization Monitoring: Place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance change over time to visualize the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

The (2R,3S)-3-Phenylisoserine scaffold is a cornerstone in the development of potent therapeutic agents. While the hydrochloride salt itself is primarily a synthetic precursor, its derivatives have demonstrated significant biological activities, most notably the anticancer effects of the Paclitaxel side chain. The exploration of novel derivatives continues to be a promising avenue for the discovery of new drugs targeting a range of diseases. This technical guide provides a foundational understanding of the biological context of this important chemical entity and detailed protocols for its evaluation, serving as a valuable resource for the scientific community.

References

The Phenylisoserine Saga: From Discovery to a Cornerstone of Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Biological Significance of Phenylisoserine (B1258129) Compounds

Introduction

The story of phenylisoserine is inextricably linked with one of the most significant breakthroughs in cancer chemotherapy: the discovery and development of paclitaxel (B517696) (Taxol®). This technical guide provides a comprehensive overview of the history, synthesis, and biological importance of phenylisoserine and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and biology of these vital compounds. Phenylisoserine, particularly in its N-benzoyl-(2R,3S) form, constitutes the C-13 side chain of paclitaxel, a structural feature that is indispensable for its potent antitumor activity.[1][2] This guide will delve into the initial discovery tied to natural product isolation, the evolution of synthetic strategies to access this chiral amino acid, and the experimental protocols used to evaluate its biological function.

Discovery and Historical Context

The journey to understanding phenylisoserine's importance began in the 1960s with a large-scale plant screening program initiated by the National Cancer Institute (NCI). In 1962, botanist Arthur Barclay collected bark from the Pacific yew tree, Taxus brevifolia.[3][4] Extracts from this bark showed significant cytotoxic activity.[3][4] Over the subsequent years, Monroe E. Wall and Mansukh C. Wani at the Research Triangle Institute worked to isolate and characterize the active compound, which they named taxol in 1967.[3][4]

The complex molecular structure of taxol was finally elucidated in 1971.[5] A critical component of this intricate structure was identified as an ester side chain at the C-13 position of the taxane (B156437) core.[6] This side chain was determined to be N-benzoyl-(2R,3S)-3-phenylisoserine.[1] Early structure-activity relationship (SAR) studies revealed that this side chain is absolutely essential for the compound's biological activity.[6] Paclitaxel exerts its anticancer effect through a unique mechanism: it binds to β-tubulin, promoting the assembly of microtubules and stabilizing them against depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.[7]

The low natural abundance of paclitaxel in the yew tree, coupled with the high demand for clinical trials, spurred a global effort to develop alternative sources. This led to the development of semi-synthetic methods, which remain the primary commercial source of paclitaxel. These methods typically involve the extraction of a more abundant precursor, baccatin (B15129273) III or 10-deacetylbaccatin III (10-DAB), from the needles of the yew tree, followed by the chemical attachment of a synthetically produced phenylisoserine side chain.[8][9] This critical need for a synthetic side chain catalyzed intense research into the stereoselective synthesis of phenylisoserine derivatives.

Synthesis of Phenylisoserine Derivatives

The primary challenge in synthesizing the paclitaxel side chain is the stereoselective formation of the (2R, 3S) stereochemistry. Several innovative methods have been developed to achieve this, with the β-lactam synthon method being one of the most significant.

The Ojima-Holton β-Lactam Method

A highly efficient and widely adopted strategy for the asymmetric synthesis of the paclitaxel side chain involves the [2+2] cycloaddition of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). This approach, pioneered by Iwao Ojima, utilizes a chiral ester enolate-imine cyclocondensation to produce chiral 3-hydroxy-4-aryl-β-lactams with high diastereoselectivity and enantioselectivity.[10] The subsequent ring-opening of this β-lactam by a protected baccatin III derivative, a reaction known as the Ojima-Holton coupling, provides the paclitaxel skeleton.[11][12]

Experimental Protocols

Synthesis of a Key β-Lactam Intermediate

The following is a representative protocol for the synthesis of a chiral β-lactam, a key precursor for the phenylisoserine side chain, based on the ester enolate-imine cyclocondensation reaction.

Protocol: Synthesis of (3R,4S)-3-hydroxy-4-phenyl-1-(p-methoxyphenyl)azetidin-2-one

  • Imine Formation: A solution of benzaldehyde (B42025) (1.0 eq) and p-anisidine (B42471) (1.0 eq) in toluene (B28343) is heated at reflux with a Dean-Stark trap to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the N-(p-methoxyphenyl)benzaldimine.

  • Enolate Formation: A solution of lithium N,N-bis(trimethylsilyl)amide (LiHMDS) (2.2 eq) in THF is cooled to -78 °C. To this solution is added a chiral lithium acetate (B1210297) enolate derived from a chiral auxiliary (e.g., a derivative of a chiral alcohol) (2.0 eq) in THF via cannula.

  • Cyclocondensation: The N-(p-methoxyphenyl)benzaldimine (1.0 eq) in THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred for several hours at this temperature.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by silica (B1680970) gel column chromatography to afford the desired cis-β-lactam. The protecting groups are then modified for subsequent steps.

  • Hydrolysis: The acetoxy group at C-3 is then hydrolyzed under basic conditions (e.g., K2CO3 in methanol/water) to yield the corresponding 3-hydroxy-β-lactam.

Biological Evaluation Protocols

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

Protocol:

  • Reagent Preparation: Purified bovine or porcine tubulin (>97% pure) is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-4 mg/mL.[13] A stock solution of GTP (e.g., 100 mM) is prepared.[13] Test compounds (e.g., paclitaxel analogs) are dissolved in DMSO and then diluted in the general tubulin buffer.

  • Assay Procedure:

    • On ice, add the tubulin solution to pre-chilled wells of a 96-well plate.[13]

    • Add the test compounds or a vehicle control to the wells. A known microtubule stabilizer like paclitaxel is used as a positive control.[7]

    • Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.[7][13]

  • Data Acquisition: Measure the increase in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in light scattering, measured as absorbance, is proportional to the mass of the microtubule polymer.[7][13]

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be quantified and compared between different compound concentrations.

This assay determines the concentration of a compound required to inhibit the proliferation of cancer cells by 50% (IC50).

Protocol:

  • Cell Seeding: Cancer cells (e.g., human breast cancer cell line MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.[6][13]

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., from 0.1 nM to 100 µM) and a vehicle control.[13] The cells are then incubated for a specified period, typically 48 or 72 hours.[6][13]

  • MTT Incubation: An MTT solution (final concentration ~0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C.[13] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization and Measurement: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 490-570 nm using a microplate reader.[6]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6]

Data Presentation

Table 1: Physicochemical and Spectral Data for N-Benzoyl-(2R,3S)-3-phenylisoserine
PropertyValueReference
Molecular Formula C₁₆H₁₅NO₄[1]
Molecular Weight 285.29 g/mol [1][14]
Melting Point 169-172 °C[2][14]
Optical Rotation [α]20/D -40° (c = 1.0 in ethanol)[14]
¹H NMR Spectrum available[1]
IR Spectrum Spectrum available[1]
Mass Spectrum Spectrum available[1]
Table 2: Representative Cytotoxicity Data (IC50) of Paclitaxel in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Exposure Time (h)Reference
SK-BR-3Breast (HER2+)~572[6]
MDA-MB-231Breast (Triple Negative)~772[6]
T-47DBreast (Luminal A)~372[6]
A549Lung2.5 - 7.524[15]
HCT116Colon2.5 - 7.524[15]
OVCAR-3Ovarian2.5 - 7.524[15]

Note: IC50 values are highly dependent on the specific cell line and assay conditions.

Visualizations

Diagram 1: Semi-Synthesis of Paclitaxel via the β-Lactam Method

G cluster_side_chain Side Chain Synthesis cluster_core Core Precursor Imine Imine Cycloaddition [2+2] Cycloaddition (Ojima Reaction) Imine->Cycloaddition Ketene Ketene Ketene->Cycloaddition BetaLactam Chiral β-Lactam (3-hydroxy-4-aryl-azetidin-2-one) Coupling Ojima-Holton Coupling (Esterification) BetaLactam->Coupling Cycloaddition->BetaLactam Yew Taxus sp. Needles Baccatin Baccatin III (or 10-DAB) Yew->Baccatin Extraction Baccatin->Coupling Paclitaxel Paclitaxel Coupling->Paclitaxel Deprotection

Caption: Workflow for the semi-synthesis of paclitaxel.

Diagram 2: Mechanism of Action of Paclitaxel

G Paclitaxel Paclitaxel Tubulin α/β-Tubulin Dimers Paclitaxel->Tubulin Promotes Assembly & Prevents Depolymerization Microtubule Microtubule Polymer Paclitaxel->Microtubule Binds to β-tubulin Tubulin->Microtubule Polymerization M_Phase Mitotic Spindle Formation Microtubule->M_Phase Essential for CellCycle Cell Cycle Arrest (G2/M Phase) M_Phase->CellCycle Disruption leads to Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis

Caption: Signaling pathway of paclitaxel-induced apoptosis.

Diagram 3: Experimental Workflow for a Tubulin Polymerization Assay

G A Prepare Reagents (Tubulin, GTP, Test Compound) B Add Tubulin and Compound to 96-well plate (on ice) A->B C Initiate Polymerization (Add GTP, move to 37°C) B->C D Measure Absorbance (340 nm) over time C->D E Plot Absorbance vs. Time D->E F Analyze Polymerization Curves (Rate, Max Polymer Mass) E->F

Caption: Workflow for in vitro tubulin polymerization assay.

Conclusion

The discovery of the phenylisoserine side chain as a critical pharmacophore in paclitaxel revolutionized the field of medicinal chemistry and cancer treatment. What began with the isolation of a natural product from the bark of a slow-growing tree has led to the development of sophisticated and elegant synthetic methodologies. The ability to synthetically produce enantiomerically pure phenylisoserine derivatives has not only secured the supply of paclitaxel but has also opened the door to the creation of numerous analogs with potentially improved efficacy, solubility, and resistance profiles. The ongoing research into phenylisoserine-containing compounds continues to be a vibrant and essential area of drug discovery, promising new advancements in the fight against cancer.

References

An In-Depth Technical Guide to the Functional Groups of (2R,3S)-3-Phenylisoserine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-3-Phenylisoserine hydrochloride is a vital chiral building block, notably in the synthesis of the chemotherapeutic agent Taxol® and its analogues. A comprehensive understanding of its constituent functional groups is paramount for its effective utilization in research and drug development. This technical guide provides an in-depth analysis of the key functional groups present in this compound: the carboxylic acid, the protonated amino group, the secondary hydroxyl group, and the phenyl group. This document outlines their physicochemical properties, presents relevant quantitative data, and details experimental protocols for their characterization.

Molecular Structure and Core Functional Groups

This compound is the hydrochloride salt of a non-proteinogenic β-amino acid.[1] Its systematic IUPAC name is (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid hydrochloride.[1] The molecular formula is C₉H₁₂ClNO₃, and its molecular weight is 217.65 g/mol .[1] The core structure contains four key functional groups that dictate its chemical behavior and reactivity.

The primary functional groups are:

  • Carboxylic Acid Group (-COOH)

  • Protonated Amino Group (-NH₃⁺)

  • Hydroxyl Group (-OH)

  • Phenyl Group (-C₆H₅)

The following diagram illustrates the molecular structure with each functional group highlighted.

Caption: Molecular structure of this compound with key functional groups.

Quantitative Data of Functional Groups

The physicochemical properties of the functional groups are summarized below. These values are critical for predicting the molecule's behavior in different chemical environments, such as its solubility and reactivity at various pH levels.

Functional GroupPropertyTypical Value/RangeNotes
Carboxylic Acid pKa₁ (-COOH)~1.8 - 2.8[2]A predicted pKa for (2R,3S)-3-Phenylisoserine is approximately 2.56.[3] This group is deprotonated at physiological pH.
Protonated Amino pKa₂ (-NH₃⁺)~9.0 - 10.5[1][4]As a hydrochloride salt, the amino group is protonated. It will deprotonate at basic pH.
Hydroxyl pKa (-OH)~13-16[4]The hydroxyl group is generally considered neutral under typical physiological conditions and requires a strong base for deprotonation.
Phenyl SpectroscopicSee Section 4The phenyl group gives rise to characteristic signals in NMR and IR spectroscopy.

Experimental Protocols for Functional Group Characterization

The identification and characterization of the functional groups in this compound can be achieved through a combination of spectroscopic and titrimetric methods.

Potentiometric Titration for pKa Determination

This method is used to determine the acid dissociation constants (pKa) of the carboxylic acid and protonated amino groups.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized water to a specific concentration (e.g., 0.01 M).

  • Titration Setup: Calibrate a pH meter and immerse the electrode in the sample solution. Place the solution on a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will correspond to the pKa of the carboxylic acid group, and the second will correspond to the pKa of the protonated amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the types of bonds and thus the functional groups present in a molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Grind approximately 1 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent disc using a hydraulic press.[5]

    • Nujol Mull: Grind a small amount of the solid sample with a few drops of Nujol (mineral oil) to create a paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

  • Spectrum Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the different functional groups.

Expected Characteristic IR Absorption Bands:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H stretch (alcohol)3200-3600 (broad)[6]
Carboxylic Acid (-COOH) O-H stretch2500-3300 (very broad)[6]
C=O stretch1700-1725[6]
Protonated Amino (-NH₃⁺) N-H stretch2800-3200 (broad)
N-H bend1500-1600
Phenyl (-C₆H₅) C-H stretch (aromatic)3000-3100[7]
C=C stretch (in-ring)1450-1600
C-H bend (out-of-plane)690-900
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the structural elucidation of the molecule.

Methodology:

  • Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for its ability to exchange with labile protons (OH, NH₃⁺, COOH), which can help in peak assignment.

  • Spectrum Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Data Analysis: Analyze the chemical shifts (δ), integration (for ¹H), and coupling patterns to assign signals to the specific protons and carbons of the molecule.

Expected ¹H NMR Signals:

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityNotes
Phenyl (C₆H₅)7.2 - 7.6MultipletProtons on the aromatic ring.
Cβ-H~4.5 - 5.0DoubletCoupled to Cα-H.
Cα-H~4.0 - 4.5DoubletCoupled to Cβ-H.
OH, NH₃⁺, COOHVariableBroad singletsChemical shift is concentration and solvent dependent; signals may disappear upon D₂O exchange.

Visualization of Analytical Workflow

The following diagram outlines a typical workflow for the comprehensive characterization of the functional groups in this compound.

G start Sample of (2R,3S)-3-Phenylisoserine HCl titration Potentiometric Titration start->titration ir_spec IR Spectroscopy start->ir_spec nmr_spec NMR Spectroscopy (¹H and ¹³C) start->nmr_spec pka Determine pKa values of -COOH and -NH₃⁺ titration->pka ir_analysis Identify stretching/bending vibrations of functional groups ir_spec->ir_analysis nmr_analysis Elucidate chemical structure and proton/carbon environments nmr_spec->nmr_analysis report Comprehensive Functional Group Characterization pka->report ir_analysis->report nmr_analysis->report

Caption: Workflow for the characterization of functional groups in (2R,3S)-3-Phenylisoserine HCl.

Conclusion

The functional groups of this compound define its chemical identity and are central to its application in synthetic chemistry. The acidic carboxylic acid group, the basic amino group, the nucleophilic hydroxyl group, and the hydrophobic phenyl group all contribute to its unique reactivity profile. A thorough characterization using the methodologies outlined in this guide is essential for quality control, reaction optimization, and the successful development of novel therapeutics based on this important chiral scaffold.

References

An In-Depth Technical Guide to (2R,3S)-3-Phenylisoserine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 132201-32-2

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2R,3S)-3-Phenylisoserine hydrochloride, a chiral amino acid derivative of significant interest in synthetic organic chemistry and drug development. This document details its physicochemical properties, outlines its synthesis, and explores its primary applications as a key building block for complex pharmaceutical compounds. Experimental methodologies and quantitative data are presented to support researchers in their laboratory work with this compound.

Introduction

This compound, with the CAS number 132201-32-2, is a serine derivative recognized for its specific stereochemistry which is crucial in the asymmetric synthesis of various bioactive molecules.[1] It is an organooxygen and organonitrogen compound, functionally related to beta-amino acids.[2] Its primary utility lies in its role as a chiral precursor in the synthesis of taxane (B156437) derivatives, which are a class of potent anticancer agents, and in the preparation of syn- and anti-β-amino alcohols.[3][4] Furthermore, it is used in the synthesis of N-benzoylphenylisoserinates of Lactarius sesquiterpenoid alcohols, which have demonstrated antifeedant properties.[3] This guide aims to consolidate the available technical information on this compound to facilitate its effective use in research and development.

Physicochemical Properties

This compound is a white to off-white powder or crystalline solid.[5] It is soluble in organic solvents such as methanol, ethanol (B145695), and DMSO.[6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 132201-32-2[3][5]
Molecular Formula C₉H₁₂ClNO₃[3][6]
Molecular Weight 217.65 g/mol [3][6]
Appearance White to off-white powder or crystals[5]
Melting Point 222-224 °C (decomposes)[6]
Boiling Point 400.3 °C at 760 mmHg[6]
Flash Point 195.9 °C[6]
Purity ≥97%[5]
Storage Temperature Refrigerator[5]

Synthesis and Manufacturing

A plausible synthetic workflow involves the resolution of a racemic mixture of a threo-3-phenylisoserine precursor, followed by hydrolysis and salt formation. The following diagram illustrates a generalized workflow for obtaining the chiral phenylisoserine (B1258129) backbone.

G cluster_0 Racemic Precursor Synthesis cluster_1 Chiral Resolution cluster_2 Hydrolysis and Salt Formation Racemic threo-phenylisoserine amide Racemic threo-phenylisoserine amide Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic threo-phenylisoserine amide->Diastereomeric Salt Formation (+)-Tartaric Acid or (-)-Dibenzoyltartaric Acid Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization (2R,3S)-3-Phenylisoserine amide salt (2R,3S)-3-Phenylisoserine amide salt Fractional Crystallization->(2R,3S)-3-Phenylisoserine amide salt Hydrolysis Hydrolysis (2R,3S)-3-Phenylisoserine amide salt->Hydrolysis Strong Inorganic Acid (e.g., HCl) in Protic Solvent (e.g., Ethanol) This compound This compound Hydrolysis->this compound

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Preparation of (2R,3S)-3-Phenylisoserine Amide Hydrochloride (A Key Intermediate)

The following protocol is adapted from a patented process for a derivative and outlines the synthesis of a key precursor to the target compound.

Materials:

  • (2R,3S)-3-Phenylisoserine amide dibenzoyl-tartaric acid salt

  • Ethanol

  • Concentrated Hydrochloric Acid (32%)

Procedure:

  • A suspension of (2R,3S)-3-Phenylisoserine amide dibenzoyl-tartaric acid salt (180.6 g, 0.34 mole) in ethanol (535.0 g) is prepared in a suitable reaction vessel.

  • The mixture is heated to 42 °C with stirring.

  • Concentrated hydrochloric acid (32%, 46.2 g) is slowly added to the suspension, maintaining the temperature at approximately 45 °C.

  • After the addition is complete, the reaction mixture is cooled to 0 °C over a period of 1 hour.

  • The mixture is stirred for an additional hour at 0 °C.

  • The resulting solid product is collected by filtration.

  • The collected solid is washed with ethanol (100.0 g).

  • The product is dried under vacuum at 80 °C to yield (2R,3S)-3-Phenylisoserine amide hydrochloride.

Subsequent hydrolysis of the amide group under acidic conditions would yield the desired this compound.

Applications in Synthesis

The primary value of this compound lies in its utility as a chiral building block for the synthesis of more complex molecules with specific stereochemistry.

Precursor for Taxane Derivatives

(2R,3S)-3-Phenylisoserine is a crucial component of the side chain of taxol (Paclitaxel) and its analogues, which are important anticancer drugs. The N-benzoyl derivative of (2R,3S)-3-phenylisoserine is the key side chain that is attached to the baccatin (B15129273) III core to produce taxol.

Synthesis of β-Amino Alcohols

This compound is utilized in the catalytic asymmetric synthesis of both syn- and anti-β-amino alcohols.[3] These motifs are prevalent in many biologically active compounds and pharmaceuticals. The use of a chiral precursor like this compound allows for the stereocontrolled synthesis of these important molecules.

G This compound This compound Catalytic Asymmetric Synthesis Catalytic Asymmetric Synthesis This compound->Catalytic Asymmetric Synthesis Various Catalysts and Reagents Chiral β-Amino Alcohols Chiral β-Amino Alcohols syn-β-Amino Alcohols syn-β-Amino Alcohols Catalytic Asymmetric Synthesis->syn-β-Amino Alcohols anti-β-Amino Alcohols anti-β-Amino Alcohols Catalytic Asymmetric Synthesis->anti-β-Amino Alcohols syn-β-Amino Alcohols->Chiral β-Amino Alcohols anti-β-Amino Alcohols->Chiral β-Amino Alcohols

Caption: Application in the synthesis of β-amino alcohols.

Synthesis of N-benzoylphenylisoserinates with Antifeedant Properties

This compound is a precursor for the synthesis of N-benzoylphenylisoserinates of sesquiterpenoid alcohols derived from Lactarius mushrooms.[3] These resulting ester compounds have been shown to exhibit antifeedant properties against certain storage pests.[3]

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the direct biological activity or the effect of this compound on specific cellular signaling pathways. Its biological significance is primarily understood through the activity of the larger molecules for which it serves as a synthetic precursor. For instance, its incorporation into taxol is essential for the latter's mechanism of action, which involves the stabilization of microtubules and disruption of cell division.

Spectral and Analytical Data

Detailed spectral data for this compound is not extensively available. However, data for the closely related N-Benzoyl-(2R,3S)-3-phenylisoserine (CAS 132201-33-3) can provide useful reference points for characterization.

Table 2: Spectral Data for N-Benzoyl-(2R,3S)-3-phenylisoserine

Technique Data Highlights Source
¹H NMR Spectra available for reference.[3]
¹³C NMR Spectra available for reference.[3]
Mass Spectrometry Experimental data available, including precursor m/z for [M+H]⁺ and [M+Na]⁺.[3]
FT-IR FTIR spectra (Mull technique) available for reference.[3]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block in synthetic chemistry. Its primary applications in the synthesis of taxane-based anticancer agents and stereochemically defined β-amino alcohols underscore its importance in drug discovery and development. While information on its direct biological activity is lacking, its role as a key precursor is well-established. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

Chiral Amino Acid Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, application, and analysis of chiral amino acid derivatives, pivotal components in modern pharmaceutical development and scientific research.

Chiral amino acid derivatives are fundamental building blocks in medicinal chemistry and drug design. Their unique three-dimensional structures, conferred by the presence of a chiral center at the α-carbon, are crucial for molecular recognition and biological activity. This guide provides a comprehensive overview of the synthesis, applications, and experimental methodologies related to these vital compounds, tailored for researchers, scientists, and professionals in drug development.

Core Concepts in Chirality of Amino Acids

Most amino acids, with the exception of glycine (B1666218), are chiral molecules existing as two non-superimposable mirror images, or enantiomers (L- and D-forms).[][2] While L-amino acids are the proteinogenic forms predominantly found in nature, D-amino acids also play significant biological roles, particularly in bacterial cell walls and as neurotransmitter ligands.[2][3] The stereochemistry of these molecules is paramount in drug design, as different enantiomers of a drug can exhibit vastly different therapeutic effects, potencies, and toxicities.[][4] Consequently, the stereocontrolled synthesis of amino acid derivatives is a critical area of research.[5]

Asymmetric Synthesis of Chiral Amino Acid Derivatives

The preparation of enantiomerically pure amino acids is a cornerstone of modern organic synthesis. Methodologies for asymmetric synthesis can be broadly categorized as follows:

  • Chiral Pool Synthesis: This approach utilizes readily available and inexpensive chiral starting materials, such as natural amino acids or sugars, to introduce the desired stereochemistry.[4]

  • Chiral Resolution: This involves the separation of a racemic mixture into its constituent enantiomers.[4]

  • Enantioselective Induction: This method employs a chiral auxiliary, catalyst, or reagent to favor the formation of one enantiomer over the other.[4]

A variety of powerful techniques have been developed for the asymmetric synthesis of α-amino acids.[6] These include:

  • Stereoselective Hydrogenation: Highly stereoselective hydrogenation of chiral, nonracemic dehydro amino acid derivatives or asymmetric hydrogenation of prochiral dehydro amino acid derivatives.[6]

  • Chiral Glycine Equivalents: The use of chiral glycine templates that undergo homologation through carbon-carbon bond formation at the α-position.[6]

  • Nucleophilic and Electrophilic Amination: The amination of optically active carbonyl derivatives.[6]

  • Enzymatic and Whole-Cell-Based Syntheses: These methods are becoming increasingly attractive due to their substrate versatility, cost-effectiveness, and scalability.[6][7]

The following diagram illustrates a general workflow for the asymmetric synthesis of chiral amino acid derivatives.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_methods Asymmetric Synthesis Methodologies cluster_product Product Prochiral_Substrate Prochiral Substrate Asymmetric_Catalysis Asymmetric Catalysis (e.g., Hydrogenation) Prochiral_Substrate->Asymmetric_Catalysis Chiral_Auxiliary Chiral Auxiliary Mediated Synthesis Prochiral_Substrate->Chiral_Auxiliary Racemic_Mixture Racemic Mixture Enzymatic_Resolution Enzymatic Resolution Racemic_Mixture->Enzymatic_Resolution Chiral_Chromatography Chiral Chromatography Racemic_Mixture->Chiral_Chromatography Enantiomerically_Pure_AA Enantiomerically Pure Amino Acid Derivative Asymmetric_Catalysis->Enantiomerically_Pure_AA Chiral_Auxiliary->Enantiomerically_Pure_AA Enzymatic_Resolution->Enantiomerically_Pure_AA Chiral_Chromatography->Enantiomerically_Pure_AA

Caption: General workflows for asymmetric synthesis of chiral amino acid derivatives.

Key Methodologies in Chiral Amino Acid Derivative Synthesis

Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of α-amino acid derivatives.[8] Nickel-catalyzed asymmetric hydrogenation of cyclic N-sulfonyl ketimino esters, for instance, provides various chiral α-monosubstituted α-amino acid derivatives with excellent yields and enantioselectivities.[9]

Table 1: Ni-Catalyzed Asymmetric Hydrogenation of Cyclic N-Sulfonyl Ketimino Esters [9]

SubstrateYield (%)ee (%)
Cyclic N-sulfonyl ketimino ester (example 1)97-9990 to >99
Cyclic N-sulfonyl ketimine (example 2)98-9997 to >99
Chiral Ni(II) Complexes of Schiff Bases

The application of Ni(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands has emerged as a leading methodology for synthesizing various structural types of amino acids.[5] This method is noted for its practicality, scalability, and the recyclability of the chiral ligands.[5]

Electrochemical Synthesis

A novel electrochemical approach has been developed for the synthesis of chiral amines and amino acid derivatives.[10] This method demonstrates significant solvent and Lewis acid effects, leading to high diastereoselectivity and yields.[10]

Table 2: Electrochemical Synthesis of Chiral Amines and Amino Acid Derivatives [10]

ParameterResult
Diastereoselectivityup to >20:1
Yieldup to 95%
Enzymatic and Biocatalytic Methods

Biocatalytic processes, utilizing microorganisms or isolated enzymes, offer high chemo-, regio-, and enantioselectivities for the synthesis of chiral compounds.[7] Reductive amination of α-keto acids using amino acid dehydrogenases is a prominent method for preparing chiral amino acids.[7]

The following diagram illustrates a typical enzymatic resolution process.

Enzymatic_Resolution Racemic_Mixture Racemic Mixture (D- and L-Amino Acid Derivatives) Enzyme Enzyme (e.g., Acylase) Racemic_Mixture->Enzyme Selective Reaction Separation Separation Enzyme->Separation L_AA L-Amino Acid Separation->L_AA D_AA_Derivative D-Amino Acid Derivative Separation->D_AA_Derivative

Caption: Workflow for the enzymatic resolution of a racemic amino acid mixture.

Applications in Drug Discovery and Development

Chiral amino acids and their derivatives are indispensable in the pharmaceutical industry, forming the core structural units of a majority of chiral drugs.[] Unnatural amino acids (UAAs), in particular, offer unique structural and functional properties that can enhance drug selectivity and efficacy while reducing side effects.[] They are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antihypertensive drugs.[]

The following diagram depicts the central role of chiral amino acid derivatives in the drug discovery pipeline.

Drug_Discovery_Pipeline cluster_synthesis Synthesis cluster_development Drug Development Chiral_AA_Derivative Chiral Amino Acid Derivative Synthesis Lead_Generation Lead Generation & Optimization Chiral_AA_Derivative->Lead_Generation Preclinical_Studies Preclinical Studies Lead_Generation->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Approved_Drug Approved Drug Clinical_Trials->Approved_Drug

Caption: The role of chiral amino acid derivatives in the drug discovery process.

Experimental Protocols

General Protocol for Ni-Catalyzed Asymmetric Hydrogenation

Materials:

  • Cyclic N-sulfonyl ketimino ester or ketimine substrate

  • Nickel catalyst precursor

  • Chiral ligand

  • Hydrogen gas source

  • Anhydrous solvent (e.g., methanol, THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, the nickel precursor and the chiral ligand are dissolved in the anhydrous solvent in a reaction vessel.

  • The substrate is added to the catalyst solution.

  • The reaction vessel is sealed and connected to a hydrogen gas line.

  • The reaction is stirred under a specific hydrogen pressure and at a controlled temperature for a designated time.

  • Upon completion, the reaction mixture is carefully depressurized.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

  • The yield and enantiomeric excess (ee) of the product are determined by NMR spectroscopy and chiral HPLC analysis, respectively.

Note: Specific reaction conditions such as catalyst loading, ligand structure, solvent, temperature, pressure, and reaction time will vary depending on the substrate and should be optimized accordingly.

General Protocol for Chiral Resolution by Crystallization

Materials:

  • Racemic amino acid derivative

  • Resolving agent (if forming diastereomers)

  • Appropriate solvent system

  • Seed crystals of one enantiomer (for preferential crystallization)

  • Standard crystallization glassware

Procedure for Preferential Crystallization:

  • A supersaturated solution of the racemic amino acid derivative is prepared in a suitable solvent at an elevated temperature.

  • The solution is slowly cooled to a specific temperature.

  • A small amount of seed crystals of the desired enantiomer is added to induce crystallization.

  • The solution is allowed to stand undisturbed for a period to allow for crystal growth.

  • The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

  • The mother liquor, now enriched in the other enantiomer, can be subjected to a similar process to isolate the second enantiomer.

Procedure for Diastereomeric Crystallization:

  • The racemic amino acid derivative is reacted with a chiral resolving agent to form a mixture of diastereomers.

  • The diastereomers are separated based on their different physical properties, typically by fractional crystallization.

  • The desired diastereomer is isolated and then chemically converted back to the enantiomerically pure amino acid derivative.

Conclusion

Chiral amino acid derivatives are of paramount importance in the fields of chemistry and pharmacology. The continued development of novel and efficient asymmetric synthetic methods, including catalytic and enzymatic approaches, is crucial for advancing drug discovery and providing access to new therapeutic agents. This guide has provided a foundational understanding of the synthesis, application, and experimental considerations for these vital molecules, serving as a valuable resource for researchers and professionals in the field.

References

Methodological & Application

Synthesis of (2R,3S)-3-Phenylisoserine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-3-Phenylisoserine (B556925) is a critical chiral building block in the synthesis of paclitaxel (B517696) (Taxol®) and its analogues, a class of potent anticancer agents. The precise stereochemistry of this side chain is paramount for the drug's biological activity. This document provides detailed application notes and experimental protocols for the synthesis of (2R,3S)-3-Phenylisoserine hydrochloride. Two primary methodologies are presented: a classical approach involving the resolution of a racemic intermediate and a modern asymmetric synthesis strategy. This guide is intended to equip researchers in medicinal chemistry, process development, and drug discovery with the necessary information to produce this vital compound with high purity and stereochemical integrity.

Introduction

(2R,3S)-3-Phenylisoserine serves as the C-13 side chain of the highly successful anticancer drug, paclitaxel. The esterification of this side chain to the baccatin (B15129273) III core is a key step in the semi-synthesis of paclitaxel. The biological activity of paclitaxel is critically dependent on the (2R,3S) configuration of the phenylisoserine (B1258129) moiety. Therefore, robust and stereocontrolled synthetic routes to this compound are of significant interest to the pharmaceutical industry.

This document outlines two effective methods for obtaining enantiomerically pure this compound:

  • Diastereomeric Resolution Route: A classical and scalable method that begins with the synthesis of racemic threo-3-phenylisoserine amide, followed by resolution using a chiral resolving agent, and subsequent hydrolysis to the desired product.

  • Asymmetric Aminohydroxylation Route: A more direct approach that introduces the desired stereochemistry in a single step using a chiral catalyst.

Method 1: Diastereomeric Resolution of threo-3-Phenylisoserine Amide

This method relies on the separation of enantiomers by forming diastereomeric salts with a chiral acid, followed by isolation and hydrolysis of the desired diastereomer.

Synthesis Workflow

cluster_0 Step 1: Racemic Amide Synthesis cluster_1 Step 2: Diastereomeric Resolution cluster_2 Step 3: Salt Cleavage cluster_3 Step 4: Esterification & Hydrolysis A Racemic cis-3-Phenylglycidic acid methyl ester B Racemic threo-3-Phenylisoserine amide A->B Ammonia (B1221849) C Racemic threo-3-Phenylisoserine amide D (2R,3S)-3-Phenylisoserine amide (-)-Dibenzoyl-L-tartaric acid salt C->D (-)-Dibenzoyl-L-tartaric acid E (2R,3S)-3-Phenylisoserine amide (-)-DBT salt F (2R,3S)-3-Phenylisoserine amide HCl E->F HCl G (2R,3S)-3-Phenylisoserine amide HCl H (2R,3S)-3-Phenylisoserine methyl ester HCl G->H HCl, Methanol I (2R,3S)-3-Phenylisoserine HCl H->I Acid Hydrolysis

Caption: Workflow for the synthesis of (2R,3S)-3-Phenylisoserine HCl via diastereomeric resolution.

Experimental Protocols

Protocol 1.1: Synthesis of Racemic threo-3-Phenylisoserine Amide

  • Reaction Setup: In a pressure vessel, suspend racemic cis-3-phenylglycidic acid methyl ester in methanol.

  • Ammonolysis: Cool the suspension and saturate with anhydrous ammonia gas. Seal the vessel and stir at room temperature for 48 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting solid is crude racemic threo-3-phenylisoserine amide, which can be used in the next step without further purification.

Protocol 1.2: Diastereomeric Resolution

  • Salt Formation: Dissolve racemic threo-3-phenylisoserine amide in refluxing ethanol (B145695). To this solution, add a solution of (-)-O,O'-dibenzoyl-L-tartaric acid in ethanol.

  • Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the (2R,3S)-3-phenylisoserine amide (-)-dibenzoyl-L-tartrate salt.

  • Isolation: Collect the crystalline solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 1.3: Liberation of the Amide Hydrochloride

  • Reaction: Suspend the (2R,3S)-3-phenylisoserine amide (-)-dibenzoyl-L-tartrate salt in ethanol and heat to approximately 42°C.[1][2][3]

  • Acidification: Slowly add concentrated hydrochloric acid (32%) to the suspension while maintaining the temperature around 45°C.[1][2][3]

  • Isolation: After the addition is complete, cool the mixture to 0°C and stir for 1 hour. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield (2R,3S)-3-phenylisoserine amide hydrochloride.[1][2][3]

Protocol 1.4: Esterification and Hydrolysis to this compound

  • Esterification: Suspend (2R,3S)-3-phenylisoserine amide hydrochloride in methanol. Add gaseous HCl and heat the mixture at reflux for 3 hours.[1]

  • Intermediate Isolation: Cool the reaction mixture and partially remove the solvent under reduced pressure. Add ethyl acetate (B1210297) to precipitate the (2R,3S)-3-phenylisoserine methyl ester hydrochloride.

  • Hydrolysis: The isolated methyl ester hydrochloride is then subjected to acid-catalyzed hydrolysis (e.g., using aqueous HCl) with heating to yield the final product, this compound.

  • Final Purification: The final product can be purified by recrystallization from a suitable solvent system like water/isopropanol.

Data Presentation
StepProductReagentsSolventTypical YieldPurity (Enantiomeric Excess)
1.1Racemic threo-3-Phenylisoserine amideRacemic cis-3-phenylglycidic acid methyl ester, AmmoniaMethanol>90%N/A (Racemic)
1.2(2R,3S)-3-Phenylisoserine amide (-)-DBT saltRacemic amide, (-)-Dibenzoyl-L-tartaric acidEthanol~50% (based on one enantiomer)>99% de
1.3(2R,3S)-3-Phenylisoserine amide HClDiastereomeric salt, HClEthanol82%[1][2][3]>99% ee
1.4(2R,3S)-3-Phenylisoserine HClAmide HCl, HCl, Methanol, WaterMethanol/Water~85-90% (for hydrolysis)>99%

Method 2: Asymmetric Aminohydroxylation

This method provides a more direct route to enantiomerically enriched phenylisoserine derivatives by reacting a cinnamate (B1238496) ester with a nitrogen source in the presence of an osmium catalyst and a chiral ligand.

Synthesis Pathway

cluster_0 Step 1: Asymmetric Aminohydroxylation cluster_1 Step 2: Deprotection and Hydrolysis A Methyl Cinnamate B N-Protected (2R,3S)-3-Phenylisoserine methyl ester A->B OsO4, Chiral Ligand (e.g., (DHQ)2-PHAL), N-Source C N-Protected (2R,3S)-3-Phenylisoserine methyl ester D (2R,3S)-3-Phenylisoserine HCl C->D 1. Deprotection 2. Hydrolysis (HCl)

Caption: Pathway for the asymmetric synthesis of (2R,3S)-3-Phenylisoserine HCl.

Experimental Protocols

Protocol 2.1: Sharpless Asymmetric Aminohydroxylation

  • Reaction Setup: To a stirred solution of methyl cinnamate in a suitable solvent (e.g., t-butanol/water), add the nitrogen source (e.g., chloramine-T or a carbamate (B1207046) derivative), the chiral ligand (e.g., (DHQ)₂-PHAL), and the osmium catalyst (e.g., K₂OsO₂(OH)₄).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Quench the reaction with sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to give the crude N-protected (2R,3S)-3-phenylisoserine methyl ester.

Protocol 2.2: Deprotection and Hydrolysis

  • Deprotection: The choice of deprotection method depends on the N-protecting group used. For example, a Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent).

  • Hydrolysis and Salt Formation: Following deprotection, the methyl ester is hydrolyzed to the carboxylic acid, and the hydrochloride salt is formed by treatment with aqueous hydrochloric acid, typically with heating.

  • Isolation: The final product, this compound, is isolated by cooling and crystallization, followed by filtration and drying.

Data Presentation
StepProductKey ReagentsTypical YieldPurity (Enantiomeric Excess)
2.1N-Protected (2R,3S)-3-Phenylisoserine methyl esterMethyl cinnamate, OsO₄, Chiral Ligand70-95%>95% ee
2.2(2R,3S)-3-Phenylisoserine HClProtected ester, Acid (for deprotection and hydrolysis)>85%>99%

Characterization Data for this compound

PropertyValue
Molecular Formula C₉H₁₂ClNO₃
Molecular Weight 217.65 g/mol [4]
Appearance White to off-white solid[4]
¹H NMR (d₆-DMSO) δ: 4.21 (d, 1H), 4.39 (d, 1H), 7.40 (m, 5H), 8.54 (br s, 3H)[1] (data for amide HCl, expected to be similar)
Purity ≥97%[4]

Conclusion

The synthesis of this compound is a critical process for the production of paclitaxel and related anticancer drugs. The choice between a diastereomeric resolution and an asymmetric synthesis approach will depend on factors such as scale, cost, and available expertise. The resolution pathway is robust and well-established for large-scale production, while asymmetric methods offer a more elegant and potentially shorter route. The protocols and data provided herein serve as a comprehensive guide for researchers to successfully synthesize this important chiral building block.

References

Enantioselective Synthesis of the Taxol C-13 Side Chain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the C-13 side chain of Taxol (Paclitaxel), a critical component for the semi-synthesis of this potent anti-cancer agent. The N-benzoyl-(2R,3S)-3-phenylisoserine side chain is crucial for Taxol's biological activity, and its stereocontrolled synthesis has been a significant focus of chemical research. This guide summarizes key asymmetric strategies, presenting quantitative data for comparison and detailed methodologies for reproduction.

Introduction

The semi-synthesis of Taxol from advanced, naturally occurring intermediates like baccatin (B15129273) III is the most viable route for its large-scale production. This approach necessitates the efficient and stereoselective synthesis of the C-13 phenylisoserine (B1258129) side chain. Numerous methodologies have been developed to achieve the desired (2R, 3S) stereochemistry with high enantiopurity. This document will focus on some of the most prominent and successful strategies, including asymmetric dihydroxylation, asymmetric aminohydroxylation, asymmetric epoxidation, chemoenzymatic methods, and organocatalytic approaches.

Key Enantioselective Strategies

Several powerful synthetic strategies have been employed to control the stereochemistry at the C-2 and C-3 positions of the side chain. The following sections will detail the most significant of these methods.

Sharpless Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation allows for the enantioselective synthesis of vicinal diols from prochiral alkenes.[1][2] In the context of the Taxol side chain, methyl cinnamate (B1238496) is dihydroxylated to a chiral diol, which is then further elaborated to the final product.[3][4][5] This method is highly reliable and provides high enantioselectivity.[1][3]

Workflow for Sharpless Asymmetric Dihydroxylation Route

cluster_0 Sharpless Asymmetric Dihydroxylation Methyl Cinnamate Methyl Cinnamate Chiral Diol Chiral Diol Methyl Cinnamate->Chiral Diol AD-mix-β Intermediate Steps Intermediate Steps Chiral Diol->Intermediate Steps Activation & Azide Displacement Taxol Side Chain Taxol Side Chain Intermediate Steps->Taxol Side Chain Reduction & Benzoylation

Caption: General workflow for the synthesis of the Taxol side chain via Sharpless Asymmetric Dihydroxylation.

Sharpless Asymmetric Aminohydroxylation (AA)

A more direct approach to installing the amino and hydroxyl groups with the correct stereochemistry is the Sharpless Asymmetric Aminohydroxylation. This reaction converts an alkene directly into a β-amino alcohol.[6][7][8] For the Taxol side chain, this method offers a highly efficient route from methyl cinnamate, in some cases, providing the product in a single step with simple filtration for purification.[9]

Workflow for Sharpless Asymmetric Aminohydroxylation Route

cluster_1 Sharpless Asymmetric Aminohydroxylation Methyl Cinnamate Methyl Cinnamate Protected Amino Alcohol Protected Amino Alcohol Methyl Cinnamate->Protected Amino Alcohol Catalytic AA Taxol Side Chain Taxol Side Chain Protected Amino Alcohol->Taxol Side Chain Deprotection & Benzoylation

Caption: General workflow for the synthesis of the Taxol side chain via Sharpless Asymmetric Aminohydroxylation.

Jacobsen's Asymmetric Epoxidation

The Jacobsen's catalyst provides a powerful method for the enantioselective epoxidation of unfunctionalized olefins.[10][11][12] In this strategy, an alkene precursor is first epoxidized with high enantioselectivity. The resulting chiral epoxide is then opened with an amine source to establish the required stereocenters of the Taxol side chain.[10][13]

Workflow for Jacobsen's Asymmetric Epoxidation Route

cluster_2 Jacobsen's Asymmetric Epoxidation Cinnamate Ester Cinnamate Ester Chiral Epoxide Chiral Epoxide Cinnamate Ester->Chiral Epoxide Jacobsen's Catalyst Amino Alcohol Amino Alcohol Chiral Epoxide->Amino Alcohol Ring Opening Taxol Side Chain Taxol Side Chain Amino Alcohol->Taxol Side Chain N-Benzoylation

Caption: General workflow for the synthesis of the Taxol side chain via Jacobsen's Asymmetric Epoxidation.

Chemoenzymatic Synthesis

Enzymes, particularly lipases, have been effectively used for the kinetic resolution of racemic intermediates in the synthesis of the Taxol side chain.[14][15] These methods often involve the enantioselective acylation or hydrolysis of a racemic alcohol or ester, providing access to enantiomerically enriched precursors.[15][16]

Organocatalytic Approaches

The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. For the Taxol side chain, proline-catalyzed additions of aldehydes to imines have been shown to produce the desired product with high enantioselectivity.[17] This approach avoids the use of metal catalysts.

Quantitative Data Summary

The following table summarizes the quantitative data for various enantioselective methods for the synthesis of the Taxol C-13 side chain, allowing for a direct comparison of their efficiencies.

MethodStarting MaterialCatalyst/ReagentSolventYield (%)Enantiomeric Excess (ee) (%)Reference(s)
Sharpless Asymmetric DihydroxylationMethyl CinnamateAD-mix-βt-BuOH/H₂O72>99 (after recrystallization)[3]
Sharpless Asymmetric AminohydroxylationMethyl Cinnamate(DHQ)₂PHAL, OsO₄n-PrOH/H₂O6899[6][18]
Jacobsen's Asymmetric Epoxidationcis-Ethyl Cinnamate(R,R)-Jacobsen's CatalystCH₂Cl₂N/A>97[19]
Organocatalytic (Proline-catalyzed)Benzaldehyde, etc.(R)-ProlineNMP~60-7092-99[17]
Chemoenzymatic (Lipase)Phenylglycidic EstersLipaseIsobutyl alcohol/Hexane44 (overall)>98[15]

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of Methyl Cinnamate

This protocol is adapted from the large-scale synthesis reported by Sharpless and coworkers.[3]

Materials:

Procedure:

  • To a stirred solution of AD-mix-β (1.4 g/mmol of olefin) in tert-butanol and water (1:1, 10 mL/g of AD-mix-β) at room temperature, add methanesulfonamide (0.95 g/g of AD-mix-β).

  • Add methyl cinnamate (1 mmol) to the mixture.

  • Stir the resulting slurry vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding sodium sulfite (1.5 g/g of AD-mix-β) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

  • Recrystallize the crude diol from toluene to afford the enantiopure (2R,3S)-diol.

Protocol 2: Sharpless Asymmetric Aminohydroxylation of Methyl Cinnamate

This protocol is based on the efficient synthesis developed by Sharpless and coworkers.[9]

Materials:

Procedure:

  • To a solution of p-toluenesulfonamide (1.1 mmol) in n-propanol (5 mL) and water (5 mL), add potassium osmate(VI) dihydrate (0.004 mmol) and (DHQ)₂PHAL (0.005 mmol).

  • Add methyl cinnamate (1 mmol) to the reaction mixture.

  • Cool the mixture to 0 °C and add tert-butyl hypochlorite (1.1 mmol) dropwise.

  • Stir the reaction at 0 °C until completion (monitored by TLC).

  • The product often precipitates from the reaction mixture and can be collected by filtration.

  • The sulfonamide protecting group can be removed by acidic hydrolysis to yield the amino alcohol.

Protocol 3: Jacobsen's Asymmetric Epoxidation of a Cinnamate Ester

This protocol is a general procedure based on the work by Jacobsen.[13]

Materials:

Procedure:

  • Dissolve the cinnamate ester (1 mmol) in dichloromethane (5 mL).

  • Add (R,R)-Jacobsen's catalyst (0.02-0.05 mmol).

  • If using bleach as the oxidant, a buffered aqueous solution is used. If using m-CPBA, it is added portion-wise at 0 °C. The addition of a co-catalyst like 4-phenylpyridine N-oxide can improve catalyst turnover.

  • Stir the reaction at the appropriate temperature (typically 0 °C to room temperature) until the starting material is consumed (monitored by TLC).

  • Work up the reaction by washing with an appropriate aqueous solution (e.g., sodium bisulfite if m-CPBA is used).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the resulting epoxide by flash column chromatography.

Conclusion

The enantioselective synthesis of the Taxol C-13 side chain has been achieved through a variety of elegant and efficient chemical transformations. The choice of a particular method will depend on factors such as scale, cost of reagents, and desired purity. The Sharpless Asymmetric Dihydroxylation and Aminohydroxylation reactions are particularly noteworthy for their high enantioselectivity and reliability.[3][9] Jacobsen's epoxidation offers another robust alternative.[10] Chemoenzymatic and organocatalytic methods provide valuable metal-free options.[14][17] The protocols and data provided herein serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development engaged in the synthesis of Taxol and its analogues.

References

Application Notes and Protocols for the Use of (2R,3S)-3-Phenylisoserine Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-3-Phenylisoserine and its derivatives are valuable building blocks in peptide synthesis, particularly in the development of therapeutic peptides and complex natural product analogs. This non-proteinogenic β-amino acid, notable for its specific stereochemistry, is a key component of the side chain of the potent anticancer drug Paclitaxel (Taxol)[1][2]. Its incorporation into peptide sequences can impart unique conformational constraints, enhance biological activity, and increase resistance to enzymatic degradation.

These application notes provide detailed protocols for the use of N-α-Fmoc protected (2R,3S)-3-Phenylisoserine in solid-phase peptide synthesis (SPPS), covering coupling, deprotection, cleavage, and purification.

Physicochemical Properties of (2R,3S)-3-Phenylisoserine Derivatives

A clear understanding of the properties of the amino acid derivatives is crucial for successful synthesis. The table below summarizes key data for commonly used forms of (2R,3S)-3-Phenylisoserine.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical RotationReference
(2R,3S)-3-PhenylisoserineC₉H₁₁NO₃181.19----INVALID-LINK--
Fmoc-(2R,3S)-3-phenylisoserineC₂₄H₂₁NO₅403.43191-199[α]D20 = +15 ± 2º (c=1 in 80% C₂H₅OH)--INVALID-LINK--
N-Benzoyl-(2R,3S)-3-phenylisoserineC₁₆H₁₅NO₄285.29169-172[α]20/D = -40° (c=1.0 in ethanol)--INVALID-LINK--

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS. A general workflow for incorporating an amino acid is depicted below.

SPPS_Workflow Resin Resin with N-terminal Fmoc protection Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of Fmoc-(2R,3S)-3-phenylisoserine (e.g., HBTU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Proceed to next synthesis cycle Washing2->Next_Cycle Next_Cycle->Deprotection Final_Cleavage Final Cleavage and Deprotection Next_Cycle->Final_Cleavage End of Synthesis

Caption: General workflow for one cycle of solid-phase peptide synthesis (SPPS).

Materials and Reagents
  • Resin: Rink Amide or Wang resin are commonly used for synthesizing peptide amides or acids, respectively.

  • Amino Acids: N-α-Fmoc protected amino acids with appropriate side-chain protection (e.g., tBu, Trt, Boc).

  • Fmoc-(2R,3S)-3-phenylisoserine: The primary building block of interest.

  • Solvents: High-purity N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Activators/Additives:

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5, v/v) or similar trifluoroacetic acid (TFA)-based mixtures are commonly used.

  • Precipitation/Washing: Cold diethyl ether.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system, C18 column.

  • Solvents for HPLC: Acetonitrile (B52724) (ACN) and water, both with 0.1% TFA.

Step-by-Step Protocol

The following protocol outlines a manual synthesis cycle for incorporating Fmoc-(2R,3S)-3-phenylisoserine. This can be adapted for automated peptide synthesizers.

1. Resin Swelling:

  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution and repeat the treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of Fmoc-(2R,3S)-3-phenylisoserine:

  • Pre-activation: In a separate vial, dissolve Fmoc-(2R,3S)-3-phenylisoserine (3-5 equivalents relative to resin loading), HBTU (or HATU, 2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the β-amino acid structure, longer coupling times may be necessary compared to standard α-amino acids to achieve high coupling efficiency.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

4. Washing:

  • After complete coupling, drain the reaction mixture.

  • Wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.

5. Capping (Optional):

  • If the coupling is incomplete after a second attempt, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage and Global Deprotection

Cleavage_Workflow Peptide_Resin Peptide-Resin (fully protected) Cleavage_Cocktail Add Cleavage Cocktail (e.g., Reagent K) Peptide_Resin->Cleavage_Cocktail Incubation Incubate at RT (2-4 hours) Cleavage_Cocktail->Incubation Filtration Filter to separate resin Incubation->Filtration Precipitation Precipitate peptide in cold diethyl ether Filtration->Precipitation Centrifugation Centrifuge and decant ether Precipitation->Centrifugation Washing Wash pellet with cold ether Centrifugation->Washing Drying Dry crude peptide Washing->Drying Purification Purify by RP-HPLC Drying->Purification

Caption: Workflow for the cleavage and deprotection of the synthesized peptide.

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Add the cleavage cocktail (e.g., Reagent K) to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. The exact time may need to be optimized depending on the side-chain protecting groups present in the peptide[1].

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and soluble by-products.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Purify the peptide by preparative RP-HPLC using a C18 column.

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). The gradient will depend on the hydrophobicity of the peptide.

    • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry.

  • Analysis:

    • Confirm the purity of the collected fractions using analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.

Challenges and Considerations

The incorporation of β-amino acids like (2R,3S)-3-Phenylisoserine can present challenges not typically encountered with standard α-amino acids.

Challenges cluster_challenges Potential Challenges cluster_solutions Mitigation Strategies Slow_Coupling Slower Coupling Kinetics Longer_Coupling Longer coupling times Double coupling Slow_Coupling->Longer_Coupling Potent_Reagents Use of potent coupling reagents (e.g., HATU, HCTU) Slow_Coupling->Potent_Reagents Aggregation Peptide Aggregation Chaotropic_Agents Use of chaotropic agents or special solvents (e.g., NMP) Aggregation->Chaotropic_Agents Epimerization Potential for Epimerization Optimized_Base Careful selection of base and activation conditions Epimerization->Optimized_Base

Caption: Challenges in incorporating β-amino acids and corresponding mitigation strategies.

  • Slower Coupling Kinetics: The steric hindrance of β-amino acids can lead to slower and less efficient coupling reactions. To overcome this, it is recommended to use more potent coupling reagents like HATU or HCTU, employ a higher excess of the amino acid, and extend the coupling times. Double coupling (repeating the coupling step) may also be necessary.

  • Peptide Aggregation: The introduction of rigid, non-natural amino acids can sometimes promote the aggregation of the growing peptide chain on the solid support, hindering further reactions. The use of resins with lower loading capacity, or solvents like N-methyl-2-pyrrolidone (NMP) which can disrupt secondary structures, may be beneficial.

  • Yield and Purity: While specific quantitative data for peptides containing (2R,3S)-3-Phenylisoserine is not extensively reported in a standardized manner, peptide synthesis yields are highly sequence-dependent. Typical crude purities after SPPS can range from 50-80%, with final yields after purification varying significantly based on the length and complexity of the peptide. For complex peptides, overall yields can be in the range of 10-30%.

Conclusion

The incorporation of (2R,3S)-3-Phenylisoserine into peptides is a valuable strategy for modifying their structure and function. While it may require optimization of standard SPPS protocols, particularly with respect to coupling conditions, the use of potent activating agents and careful monitoring of the reaction progress can lead to the successful synthesis of peptides containing this unique β-amino acid. The protocols and considerations outlined in these notes provide a solid foundation for researchers to explore the potential of (2R,3S)-3-Phenylisoserine in their peptide-based drug discovery and development efforts.

References

Application Notes and Protocols: N-benzoylation of (2R,3S)-3-Phenylisoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-3-Phenylisoserine and its derivatives are crucial chiral building blocks in the synthesis of various pharmaceuticals, most notably the side chain of the potent anti-cancer drug, Paclitaxel. The N-benzoylation of this compound to yield N-benzoyl-(2R,3S)-3-phenylisoserine is a key step in the semi-synthesis of Paclitaxel and its analogues. This protocol details a standard laboratory procedure for the N-benzoylation of (2R,3S)-3-phenylisoserine using Schotten-Baumann conditions, a widely used method for the acylation of amines.[1][2] This reaction involves the use of benzoyl chloride as the acylating agent in a biphasic system with an aqueous base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

Physicochemical Properties and Data

The following table summarizes the key physicochemical properties of the starting material and the final product.

Property(2R,3S)-3-PhenylisoserineN-benzoyl-(2R,3S)-3-phenylisoserine
Molecular Formula C₉H₁₁NO₃C₁₆H₁₅NO₄
Molecular Weight 181.19 g/mol 285.29 g/mol
Appearance White to off-white solidWhite to off-white crystalline powder
Melting Point Not reported169-172 °C
Optical Rotation Not reported[α]20/D -40° (c=1 in ethanol)[3]
CAS Number 157446-61-6132201-33-3

Experimental Protocol

This protocol is based on the principles of the Schotten-Baumann reaction, a robust and high-yielding method for the N-acylation of amino acids.

Materials and Reagents
  • (2R,3S)-3-Phenylisoserine

  • Benzoyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized water

  • Hydrochloric acid (1M HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure
  • Dissolution of Starting Material: In a 100 mL round-bottom flask, dissolve (2R,3S)-3-phenylisoserine (1.0 eq) in a 1:1 mixture of dichloromethane and deionized water.

  • Addition of Base: To the stirred solution, add sodium bicarbonate (2.5 eq) portion-wise at room temperature. Ensure the mixture is well-stirred to facilitate the dissolution of the base.

  • Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.2 eq) dropwise to the reaction mixture at 0-5 °C (ice bath). The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring vigorously for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash sequentially with 1M HCl, deionized water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure N-benzoyl-(2R,3S)-3-phenylisoserine as a white crystalline solid.

  • Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point and optical rotation should also be measured and compared to literature values.

Expected Results

Under these Schotten-Baumann conditions, the N-benzoylation of (2R,3S)-3-phenylisoserine is expected to proceed with a high yield, typically in the range of 80-95%, depending on the purity of the starting materials and the careful execution of the experimental procedure.

Signaling Pathways and Experimental Workflow

The following diagram illustrates the experimental workflow for the N-benzoylation of (2R,3S)-3-phenylisoserine.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Dissolve (2R,3S)-3-Phenylisoserine in CH₂Cl₂/H₂O add_base Add NaHCO₃ start->add_base add_benzoyl_chloride Add Benzoyl Chloride (0-5 °C) add_base->add_benzoyl_chloride react Stir at RT (2-4 hours) add_benzoyl_chloride->react separate Separate Layers react->separate extract Extract Aqueous Layer with CH₂Cl₂ separate->extract wash Wash Organic Layer (1M HCl, H₂O, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate recrystallize Recrystallize (Ethyl Acetate/Hexanes) filter_concentrate->recrystallize product N-benzoyl-(2R,3S)-3-phenylisoserine recrystallize->product characterize Characterize (NMR, MS, MP, [α]) product->characterize

References

Application Notes: The Role of (2R,3S)-3-Phenylisoserine Hydrochloride in Docetaxel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Docetaxel (B913) (Taxotere®) is a potent, semi-synthetic chemotherapeutic agent belonging to the taxane (B156437) family of drugs.[1][2] Its efficacy in treating various cancers, including breast, lung, and prostate cancer, is well-established.[2][3] The synthesis of Docetaxel relies on the esterification of a protected baccatin (B15129273) III derivative, most commonly 10-deacetylbaccatin III (10-DAB), with a chiral side chain at the C13 position.[4][5] This specific side chain, (2R,3S)-3-phenylisoserine, is critical for the drug's biological activity, primarily its ability to stabilize microtubules and arrest cell division.[6][7]

(2R,3S)-3-Phenylisoserine hydrochloride serves as a stable, crystalline precursor for the generation of the crucial side chain required in the semi-synthesis of Docetaxel. These application notes provide an overview of the synthetic strategy, quantitative data from representative synthetic methods, and detailed protocols for the key transformations involving this essential building block.

Synthetic Strategy Overview

The semi-synthesis of Docetaxel from 10-deacetylbaccatin III (10-DAB), a renewable precursor extracted from the needles of yew trees, involves a multi-step process.[8][9] The core strategy involves:

  • Protection of the Side Chain : The amino and hydroxyl groups of the (2R,3S)-3-phenylisoserine precursor must be suitably protected to prevent unwanted side reactions. Common protecting groups include tert-butoxycarbonyl (t-BOC) for the amine and a hydrogenatable benzyl-type group like benzyloxymethyl (BOM) for the C2' hydroxyl group.[4][10]

  • Protection of the Baccatin Core : The C7 and C10 hydroxyl groups of 10-DAB are protected, often with groups like carbobenzyloxy (CBZ), to ensure regioselective esterification at the sterically hindered C13 hydroxyl group.[4][8][10]

  • Esterification (Coupling) : The protected phenylisoserine (B1258129) side chain is coupled to the protected 10-DAB core, a challenging step due to the steric hindrance around the C13 hydroxyl group.[4]

  • Deprotection and Functional Group Manipulation : The protecting groups are sequentially removed, and the C3' nitrogen is acylated with the characteristic t-BOC group of Docetaxel to yield the final product.[4][10]

G Overall Synthesis Pathway for Docetaxel cluster_0 cluster_1 A 10-Deacetylbaccatin III (10-DAB) C C7, C10 Protected 10-DAB A->C Protection (e.g., CbzCl) B (2R,3S)-3-Phenylisoserine Hydrochloride D N, C2' Protected Phenylisoserine Side Chain B->D Protection (e.g., (Boc)2O, BOM-Cl) E Coupled Intermediate C->E Esterification (Coupling) (e.g., DMAP, DIC) D->E Esterification (Coupling) (e.g., DMAP, DIC) F Docetaxel E->F Deprotection & Group Exchange

Caption: High-level overview of the Docetaxel semi-synthesis pathway.

Quantitative Data Presentation

The efficiency of Docetaxel synthesis is highly dependent on the specific reagents and conditions used in each step. The following tables summarize quantitative data reported in various synthetic protocols.

Table 1: Reported Yields for Key Synthetic Steps

StepReactantsKey Reagents/ConditionsYield (%)Reference
Overall Synthesis10-Deacetyl Baccatin IIIFour-step protocol with benzyl (B1604629) chloromate protection50%[8][9]
Side Chain Azidation(+)-methyl (2S,3R)-3-phenylglycidateNaN3, H2SO495%[7]
Side Chain Benzoylation(2R,3S)-3-azido-2-hydroxy-3-phenylpropionateBenzoyl chloride, DMAP93%[7]
Coupling7-O-Triethylsilylbaccatin III, β-lactamNaHMDS53-60%[11]
Final DeprotectionSilyl-protected intermediateAqueous HCl73-96%[11]

Table 2: Comparison of Esterification (Coupling) Conditions

Baccatin DerivativeSide Chain DerivativeCoupling AgentsSolventMolar Ratio (Side Chain:Baccatin)Reference
C7, C10 di-CBZ 10-DABN-CBZ C2'-BOM PhenylisoserineDMAP, DialkylcarbodiimideToluene6 : 1[4][10]
7-TES Baccatin IIIN-Boc β-LactamNaHMDSTHF5-10 : 1[11]
7-(triethylsilyl)baccatin IIIN-acyl β-lactamPyridine, DMAPNot SpecifiedNot Specified[6]

Experimental Protocols

The following protocols are generalized methodologies based on common procedures described in the literature for the synthesis of Docetaxel.

Protocol 1: Preparation and Protection of the (2R,3S)-3-Phenylisoserine Side Chain

This protocol describes the conversion of the phenylisoserine ethyl ester to a protected acid suitable for coupling. The initial hydrochloride salt is typically neutralized and esterified as a preliminary step.

  • Saponification of the Protected Ester :

    • Dissolve the N-CBZ, C2'-OBOM (2R,3S)-3-phenylisoserine ethyl ester in a mixture of ethanol (B145695) and water (e.g., 8:1 v/v).[4][12]

    • Add a suitable alkali hydroxide, such as Lithium Hydroxide (LiOH), to the solution.[4][12]

    • Stir the resulting mixture at room temperature for approximately 3 hours to facilitate saponification.[4][12]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification and Extraction :

    • Acidify the reaction mixture to a pH of ~2 using a dilute acid, such as 1 N Hydrochloric Acid (HCl).[4][12]

    • Extract the aqueous mixture with an organic solvent like ethyl acetate.

    • Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.

  • Isolation :

    • Reduce the organic solvent under vacuum to yield the crude N-CBZ, C2'-OBOM (2R,3S)-3-phenylisoserine acid.[4][10] This acid can often be used in the subsequent coupling step without further purification.[4]

Protocol 2: Esterification of Protected 10-DAB with the Phenylisoserine Side Chain

This critical step joins the two main fragments of the molecule. The use of an excess of the side chain and specific coupling agents is necessary to overcome the steric hindrance at the C13 hydroxyl group.[4][10]

G Experimental Workflow: Esterification Step A 1. Dissolve Reactants B Dissolve C7, C10 di-CBZ 10-DAB and protected side chain (6 equiv.) in anhydrous toluene. A->B C 2. Add Coupling Agents A->C D Add DMAP (catalyst) and a dialkylcarbodiimide (e.g., DIC) to the solution. C->D E 3. Reaction C->E F Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen) and monitor by HPLC/TLC. E->F G 4. Workup & Purification E->G H Quench the reaction, perform an aqueous wash, and purify the crude product by column chromatography. G->H I Coupled Intermediate G->I

Caption: Step-by-step workflow for the key esterification reaction.
  • Reaction Setup :

    • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), dissolve the C7, C10 di-CBZ 10-deacetyl baccatin III and an excess (e.g., 6 equivalents) of the N-CBZ C2'-protected 3-phenylisoserine side chain in an anhydrous solvent such as toluene.[10]

  • Addition of Reagents :

    • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP).

    • Add a dialkylcarbodiimide, such as N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC), to the solution to activate the carboxylic acid.

  • Reaction and Monitoring :

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the esterification using a suitable analytical technique like HPLC or TLC.

  • Purification :

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the resulting crude intermediate product using column chromatography on silica (B1680970) gel to isolate the desired coupled product.[10]

Protocol 3: Deprotection and Conversion to Docetaxel

This final sequence involves removing the protecting groups and installing the t-BOC group on the side chain nitrogen.

  • Hydrogenolysis of CBZ and BOM Groups :

    • Dissolve the purified intermediate from Protocol 2 in a suitable solvent like ethanol or ethyl acetate.

    • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus). This step typically removes the C7, C10 carbobenzyloxy (CBZ) groups and the C2' benzyl-type protecting group (e.g., BOM).[8] It also reduces the N-CBZ group to a free amine.

  • t-BOC Group Installation :

    • After the hydrogenolysis is complete (as monitored by TLC), filter off the catalyst.

    • To the resulting solution containing the free amine, add di-tert-butyl dicarbonate (B1257347) ((Boc)2O) to install the tert-butoxycarbonyl (t-BOC) group at the C3' nitrogen position.

  • Final Purification :

    • After the reaction is complete, concentrate the solution and purify the final product, Docetaxel, using recrystallization or column chromatography to achieve high purity.

G Protecting Group Strategy Logic cluster_core 10-DAB Core cluster_sidechain Phenylisoserine Side Chain center Docetaxel Core & Side Chain C7 C7-OH center->C7 C10 C10-OH center->C10 C2_prime C2'-OH center->C2_prime N3_prime C3'-NH2 center->N3_prime PG1 CBZ (Carbobenzyloxy) C7->PG1 C10->PG1 PG2 BOM / Benzyl (Hydrogenatable) C2_prime->PG2 PG3 CBZ → t-BOC (Exchange) N3_prime->PG3 Deprotect1 Hydrogenolysis (H2, Pd/C) PG1->Deprotect1 PG2->Deprotect1 PG3->Deprotect1 (removes CBZ first)

Caption: Relationship between functional groups, protecting groups, and deprotection.

References

Application Notes and Protocols for Chiral Resolution of 3-Phenylisoserine Amide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Phenylisoserine and its derivatives are crucial chiral building blocks in the synthesis of various biologically active compounds, most notably the side chain of the anticancer drug Taxol. The amide form, 3-phenylisoserine amide, presents a common challenge in stereoselective synthesis: the efficient separation of its enantiomers. This document provides detailed application notes and protocols for the primary methods of chiral resolution applicable to 3-phenylisoserine amide: enzymatic resolution, diastereomeric salt formation, and chiral chromatography. These methods are essential for researchers and professionals in drug development and organic synthesis to obtain enantiomerically pure forms of this important intermediate.

Method 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective and environmentally friendly method that utilizes enzymes, typically lipases, to catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For 3-phenylisoserine amide, this often involves the enantioselective hydrolysis or acylation of the amide or a related ester precursor. Lipases like Candida antarctica lipase (B570770) B (CAL-B) are frequently employed for their broad substrate specificity and high enantioselectivity.[1]

Application Notes:
  • Principle: The enzyme preferentially catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer of the racemic 3-phenylisoserine amide at a much higher rate than the other.

  • Advantages: High enantioselectivity, mild reaction conditions, and reduced environmental impact.[2][3]

  • Considerations: The maximum theoretical yield for the unreacted enantiomer is 50%. The choice of enzyme, solvent, and acylating agent (in case of acylation) is critical for achieving high enantiomeric excess (e.e.).

Quantitative Data Summary

The following table summarizes typical results for the enzymatic resolution of β-amino esters and amides, which can be extrapolated as expected outcomes for 3-phenylisoserine amide derivatives.

EnzymeSubstrate TypeReaction TypeEnantiomeric Excess (e.e.) of Unreacted SubstrateConversion (%)Reference Compound
Candida antarctica Lipase BRacemic β-amino methyl esterAcylation>99%~50%β-amino esters[1]
Penicillin G AcylaseEnriched N-acyl amineDeacylation>95% (for the amine)VariableChiral Amine Precursors[2]
Various EsterasesRacemic ethyl-phenylbutanoateHydrolysis>98%~50%Phenylalkyl Carboxylic Esters[4]
Experimental Protocol: Enzymatic Acylation of 3-Phenylisoserine Amide

This protocol describes a typical procedure for the kinetic resolution of racemic 3-phenylisoserine amide using immobilized Candida antarctica lipase B (e.g., Novozym 435).

  • Materials:

    • Racemic 3-phenylisoserine amide

    • Immobilized Candida antarctica lipase B (Novozym 435)

    • Acylating agent (e.g., ethyl acetate (B1210297) or vinyl acetate)

    • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene)

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve racemic 3-phenylisoserine amide (1 equivalent) in the selected anhydrous organic solvent.

    • Add the acylating agent (1.5-2 equivalents).

    • Add immobilized CAL-B (e.g., 20-50 mg per mmol of substrate).

    • Stir the mixture at a controlled temperature (e.g., 30-40°C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine conversion and enantiomeric excess.

    • Stop the reaction when approximately 50% conversion is reached to maximize the yield and e.e. of the unreacted enantiomer.

    • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Remove the solvent under reduced pressure.

    • Separate the unreacted 3-phenylisoserine amide from the acylated product by column chromatography on silica (B1680970) gel.

Workflow Diagram

G Workflow for Enzymatic Resolution cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Separation cluster_products Products racemate Racemic 3-Phenylisoserine Amide solvent Add Anhydrous Solvent racemate->solvent acyl Add Acylating Agent solvent->acyl enzyme Add Immobilized Lipase acyl->enzyme stir Stir at Controlled Temperature enzyme->stir monitor Monitor by Chiral HPLC stir->monitor stop Stop Reaction at ~50% Conversion monitor->stop Target e.e. reached filter Filter to Remove Enzyme stop->filter concentrate Concentrate Filtrate filter->concentrate separate Column Chromatography concentrate->separate enantioenriched Enantioenriched Amide separate->enantioenriched acylated Acylated Amide separate->acylated

Caption: Workflow for Enzymatic Kinetic Resolution.

Method 2: Diastereomeric Salt Formation

This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[5] Since diastereomers have different physical properties, they can be separated by fractional crystallization.[6][7] For 3-phenylisoserine amide, which is basic, a chiral acid is used as the resolving agent.

Application Notes:
  • Principle: A racemic base (3-phenylisoserine amide) reacts with a single enantiomer of a chiral acid to form two diastereomeric salts: (R-amide)-(S-acid) and (S-amide)-(S-acid). These salts have different solubilities, allowing one to be selectively crystallized.

  • Advantages: A well-established, scalable, and cost-effective method for industrial applications.

  • Considerations: The selection of the resolving agent and crystallization solvent is crucial and often requires empirical screening.[8] The success of the crystallization depends on a significant difference in solubility between the two diastereomeric salts.

Quantitative Data Summary

The table below presents data from the resolution of various chiral amines and acids via diastereomeric salt formation, indicating potential outcomes for 3-phenylisoserine amide.

RacemateResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) (%)Reference Compound
Phenylglycinol(R,R)-Tartaric AcidMethanol40-45 (per enantiomer)>99Phenylglycinol
1-Phenylethylamine(R,R)-Tartaric AcidIPA/Water~87 (initial crop)83.51-Phenylethylamine[9]
2-Cl-Thienylacetic Acid(1R,2S)-(-)-ADPEIsopropanolHigh>98Substituted Acetic Acid[6]
PregabalinL-Tartaric AcidWater51.6>99Pregabalin[10]
Experimental Protocol: Resolution via Diastereomeric Salt Formation
  • Materials:

    • Racemic 3-phenylisoserine amide

    • Chiral resolving agent (e.g., (R,R)-tartaric acid, (S)-(+)-mandelic acid)

    • Appropriate solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water)

    • Standard laboratory glassware, heating mantle, and filtration apparatus

  • Procedure:

    • Dissolve the racemic 3-phenylisoserine amide (1 equivalent) in a suitable solvent with heating.

    • In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent) in the same solvent, also with heating.

    • Add the resolving agent solution to the amide solution.

    • Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.

    • To recover the free amide, dissolve the diastereomeric salt in water and add a base (e.g., aqueous NaOH) to neutralize the resolving agent.

    • Extract the liberated enantioenriched 3-phenylisoserine amide with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the enantioenriched amide.

    • Determine the enantiomeric excess by chiral HPLC.

Workflow Diagram

G Workflow for Diastereomeric Salt Resolution cluster_formation Salt Formation cluster_crystallization Fractional Crystallization cluster_liberation Amide Liberation cluster_product Product racemate Dissolve Racemic Amide mix Mix Solutions racemate->mix agent Dissolve Chiral Resolving Acid agent->mix cool Cool to Crystallize mix->cool filtrate Filter to Separate Crystals cool->filtrate recrystallize Recrystallize (Optional) filtrate->recrystallize dissolve Dissolve Crystals in Water recrystallize->dissolve basify Add Base (e.g., NaOH) dissolve->basify extract Extract with Organic Solvent basify->extract dry Dry and Concentrate extract->dry product Enantioenriched 3-Phenylisoserine Amide dry->product

Caption: Workflow for Diastereomeric Salt Resolution.

Method 3: Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers.[11] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Application Notes:
  • Principle: The enantiomers of 3-phenylisoserine amide are passed through a column containing a CSP. The differential diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to elute from the column faster than the other.[12]

  • Advantages: Applicable to a wide range of compounds, highly effective for both analytical and preparative scale, and allows for the recovery of both enantiomers.

  • Considerations: The cost of chiral stationary phases and the solvents can be high, especially for large-scale separations. Method development is required to find the optimal CSP and mobile phase for a given compound.[13]

Quantitative Data Summary

This table shows typical separation parameters for chiral amides and β-amino acids on different chiral stationary phases.

Chiral Stationary Phase (CSP)Mobile PhaseSeparation Factor (α)Resolution (Rs)Reference Compound Type
CHIROBIOTIC TMethanol/Water1.2 - 2.5>1.5β-Amino Acids[14][15]
Cellulose tribenzoateHexane/Isopropanol1.1 - 1.8>1.2Enantiomeric Amides[16]
CHIRALCEL OD-HHexane/Ethanol1.3 - 3.0>2.0Chiral Amides[13]
Crownpak CR(+)Perchloric acid solution1.5 - 4.0>1.8Amino Acids and Amides[15]
Experimental Protocol: Preparative Chiral HPLC
  • Materials:

    • Racemic 3-phenylisoserine amide

    • Preparative HPLC system with a UV detector

    • Preparative chiral column (e.g., a polysaccharide-based column like CHIRALCEL OD or a macrocyclic antibiotic-based column like CHIROBIOTIC T)

    • HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol)

  • Procedure:

    • Method Development (Analytical Scale):

      • Screen various chiral columns and mobile phase compositions on an analytical HPLC system to find conditions that provide baseline separation of the two enantiomers.

      • Optimize the mobile phase composition to achieve a good separation factor (α > 1.2) and resolution (Rs > 1.5) with a reasonable run time.

    • Scale-Up to Preparative Scale:

      • Dissolve the racemic 3-phenylisoserine amide in the mobile phase to prepare the sample solution.

      • Equilibrate the preparative chiral column with the optimized mobile phase until a stable baseline is achieved.

      • Inject the sample solution onto the column. The injection volume and concentration will depend on the column size and loading capacity.

      • Run the separation isocratically using the optimized mobile phase.

      • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

      • Collect the fractions corresponding to each enantiomeric peak separately.

    • Product Recovery:

      • Combine the fractions for each enantiomer.

      • Remove the solvent from each set of fractions under reduced pressure to obtain the isolated, enantiomerically pure amides.

      • Determine the enantiomeric purity of each isolated enantiomer using analytical chiral HPLC.

Workflow Diagram

G Workflow for Chiral Chromatography Resolution cluster_dev Method Development cluster_prep Preparative Separation cluster_collection Fraction Collection & Recovery cluster_products Products screen Screen CSPs & Mobile Phases (Analytical) optimize Optimize Separation (α, Rs) screen->optimize equilibrate Equilibrate Preparative Column optimize->equilibrate prepare Prepare Sample Solution inject Inject Racemic Mixture prepare->inject equilibrate->inject elute Elute with Mobile Phase inject->elute detect Detect Peaks (UV) elute->detect collect Collect Enantiomer Fractions detect->collect concentrate Concentrate Fractions collect->concentrate analyze Analyze Purity (Chiral HPLC) concentrate->analyze enantiomer1 Enantiomer 1 analyze->enantiomer1 enantiomer2 Enantiomer 2 analyze->enantiomer2

Caption: Workflow for Chiral Chromatography Resolution.

References

Application Notes and Protocols for the Large-scale Production of (2R,3S)-3-Phenylisoserine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3S)-3-Phenylisoserine is a critical chiral building block in the pharmaceutical industry, most notably as the C-13 side-chain of the potent anticancer drug, Paclitaxel (Taxol). The stereochemistry of this side chain is essential for the drug's bioactivity. This document provides detailed application notes and protocols for the large-scale production of (2R,3S)-3-Phenylisoserine hydrochloride, a stable salt form of the parent compound. Three primary industrial synthesis strategies are covered: racemic synthesis followed by chemical resolution, asymmetric synthesis, and chemoenzymatic resolution. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive overview of practical manufacturing methods, including comparative data and detailed experimental procedures.

Application Notes

(2R,3S)-3-Phenylisoserine and its derivatives are key intermediates in the semi-synthesis of taxane-based anticancer agents. The attachment of this side chain to the baccatin (B15129273) III core, which can be renewably sourced from the needles of yew trees, is a cornerstone of the commercial production of Paclitaxel and its analogs like Docetaxel. The hydrochloride salt of (2R,3S)-3-phenylisoserine is often preferred in industrial settings due to its crystalline nature, which facilitates purification and handling.

The choice of a large-scale synthesis route depends on several factors, including cost of starting materials and reagents, scalability of the process, overall yield, and the ability to achieve high enantiomeric purity (typically >99%). While classical resolution of racemates is a robust and often cost-effective method, asymmetric synthesis and chemoenzymatic approaches offer more elegant solutions by avoiding the loss of 50% of the material as the undesired enantiomer.

Comparative Analysis of Large-Scale Synthesis Routes

The following tables summarize quantitative data for the different industrial-scale production methods of (2R,3S)-3-Phenylisoserine and its derivatives.

Table 1: Comparison of Key Performance Indicators for Different Synthesis Strategies

ParameterRacemic Synthesis with Chemical ResolutionAsymmetric SynthesisChemoenzymatic Resolution
Starting Materials Racemic trans-3-phenylglycidic acid methyl ester, Ammonia (B1221849), Dibenzoyltartaric acidBenzaldehyde (B42025) derivatives, Chiral auxiliaries or catalystsRacemic 3-phenylisoserine esters, Lipase (B570770)
Overall Yield Moderate (e.g., ~40-50% based on racemic amide)HighHigh (approaching 50% for the desired enantiomer)
Enantiomeric Purity >99%High (>95% e.e. often reported)High (>99% e.e. often reported)
Key Advantages Well-established, robust, uses relatively inexpensive reagents.High atom economy, avoids resolution steps.Mild reaction conditions, high selectivity, environmentally friendly.
Key Disadvantages Theoretical maximum yield is 50%, requires resolving agent.Often requires expensive chiral catalysts or auxiliaries.Enzyme cost and stability can be a factor, requires optimization.

Table 2: Detailed Reaction Conditions for Key Steps in Different Synthesis Routes

StepRacemic Synthesis with Chemical ResolutionAsymmetric Synthesis (Example: Chiral Imine Approach)Chemoenzymatic Resolution (Example: Lipase-catalyzed Hydrolysis)
Key Transformation Formation of diastereomeric saltsAsymmetric addition to a chiral imineEnantioselective hydrolysis of a racemic ester
Reagents (±)-threo-3-Phenylisoserine amide, Dibenzoyltartaric acidN-[(S)-methylbenzyl]benzaldimine, (Z)-alpha-methoxy trimethylsilyl (B98337) ketene (B1206846) acetalRacemic ethyl 3-phenylisoserine, Immobilized Lipase (e.g., from Burkholderia cepacia)
Solvent Ethanol (B145695)Not specified in abstractDiisopropyl ether with water
Temperature Reflux, then cooling to 0°CNot specified in abstract50°C
Reaction Time 2 hours reflux, 1 hour stirring at 0°CNot specified in abstract3 hours

Experimental Protocols

Method 1: Racemic Synthesis and Chemical Resolution

This method is based on a process described for industrial-scale production and involves the resolution of a racemic mixture of threo-3-phenylisoserine amide.

Step 1: Synthesis of Racemic threo-3-Phenylisoserine Amide

This step typically starts from racemic trans-3-phenylglycidic acid methyl ester, which is reacted with ammonia to yield the racemic threo-3-phenylisoserine amide.

Step 2: Formation of Diastereomeric Salt with Dibenzoyltartaric Acid

  • Suspend racemic threo-3-phenylisoserine amide and an equimolar amount of dibenzoyltartaric acid in ethanol.

  • Heat the suspension to reflux for 2 hours.

  • Cool the mixture to room temperature and stir for an additional 60 minutes.

  • Filter the precipitate, wash with ethanol, and dry under vacuum at 50°C.

    • Yield: Approximately 50% for the desired (2R,3S)-3-Phenylisoserine amide dibenzoyl-tartaric acid salt[1].

Step 3: Liberation and Formation of (2R,3S)-3-Phenylisoserine Amide Hydrochloride

  • Suspend the (2R,3S)-3-Phenylisoserine amide dibenzoyl-tartaric acid salt (180.6 g, 0.34 mole) in ethanol (535.0 g).

  • Heat the mixture to 42°C.

  • Slowly add concentrated hydrochloric acid (32%, 46.2 g) to the suspension, maintaining the temperature at approximately 45°C.

  • After the addition is complete, cool the mixture to 0°C over a period of 1 hour and stir for an additional hour.

  • Filter the product, wash with ethanol (100.0 g), and dry under vacuum at 80°C.

    • Yield: 60.5 g (0.28 mole, 82.0%)[1].

    • Purity: >99.0%[1].

Method 2: Asymmetric Synthesis

This approach aims to directly synthesize the desired enantiomer, thus avoiding a resolution step. One practical large-scale method involves the use of a chiral imine.

Protocol Outline:

  • Formation of Chiral Imine: React benzaldehyde with a chiral amine, such as (S)-methylbenzylamine, to form the corresponding chiral imine.

  • Asymmetric Addition: Couple the chiral imine with a ketene acetal, for example, (Z)-alpha-methoxy trimethylsilyl ketene acetal.

  • Lactamization: The resulting product is then subjected to lactamization.

  • Further Transformations: Subsequent steps include demethylation, methanolysis, and N-benzoylation to yield N-benzoyl-(2R,3S)-phenylisoserine methyl ester.

Note: Detailed, step-by-step industrial protocols with specific quantities for this method are proprietary and less commonly published. The general scheme, however, is well-established in the literature.

Method 3: Chemoenzymatic Resolution

This method utilizes the high enantioselectivity of enzymes, typically lipases, to resolve a racemic mixture of a 3-phenylisoserine derivative.

Protocol for Lipase-Catalyzed Kinetic Resolution of Racemic 3-Phenylisoserine Ethyl Ester:

  • Reaction Setup: Dissolve racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate in diisopropyl ether containing 0.5 equivalents of water.

  • Enzyme Addition: Add an immobilized lipase, for example, lipase from Burkholderia cepacia (PS IM), to the solution.

  • Reaction Conditions: Stir the mixture at 50°C for 3 hours. The enzyme will selectively hydrolyze one enantiomer.

  • Work-up: After the reaction reaches approximately 50% conversion, the unreacted (2R,3S)-3-amino-3-phenyl-2-hydroxy-propionate ethyl ester can be separated from the hydrolyzed product.

    • Result: This method can yield the desired (2R,3S) ester with 100% enantiomeric excess at 50% conversion.

  • Hydrolysis to Hydrochloride: The isolated ester can then be hydrolyzed to (2R,3S)-3-phenylisoserine, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Visualizations

Synthesis Pathways and Workflows

G cluster_0 Synthesis Strategies for (2R,3S)-3-Phenylisoserine A Racemic Synthesis + Chemical Resolution End (2R,3S)-3-Phenylisoserine Hydrochloride A->End B Asymmetric Synthesis B->End C Chemoenzymatic Resolution C->End Start Starting Materials Start->A Start->B Start->C

Caption: Overview of major industrial synthesis strategies.

G cluster_1 Chemical Resolution Workflow A Racemic trans-3-phenylglycidic acid methyl ester B Racemic threo-3-phenylisoserine amide A->B Ammonia C Diastereomeric Salt Mixture ((2R,3S)-salt and (2S,3R)-salt) B->C Dibenzoyltartaric Acid Ethanol, Reflux D Pure (2R,3S)-3-Phenylisoserine amide dibenzoyl-tartaric acid salt C->D Fractional Crystallization E (2R,3S)-3-Phenylisoserine amide hydrochloride D->E Conc. HCl Ethanol, 45°C F Final Product E->F Purification/Drying

Caption: Workflow for the chemical resolution method.

G cluster_2 Chemoenzymatic Resolution Workflow A Racemic 3-phenylisoserine ethyl ester B Mixture of (2R,3S)-ester and (2S,3R)-acid A->B Immobilized Lipase Diisopropyl ether/H2O, 50°C C Pure (2R,3S)-ester B->C Separation D (2R,3S)-3-Phenylisoserine C->D Hydrolysis E (2R,3S)-3-Phenylisoserine hydrochloride D->E HCl

Caption: Workflow for the chemoenzymatic resolution method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R,3S)-3-Phenylisoserine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2R,3S)-3-Phenylisoserine hydrochloride. The following information is intended to help improve yield, purity, and overall success in this diastereoselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategies commence with racemic starting materials, followed by resolution to obtain the desired stereoisomer. A common pathway involves the synthesis of racemic threo-3-phenylisoserine amide, which is then resolved using a chiral acid. The resolved amide is subsequently hydrolyzed to the corresponding acid and converted to the hydrochloride salt. An alternative route involves the use of N-benzoyl-(2R,3S)-3-phenylisoserine as a key intermediate, which is then deprotected.

Q2: My overall yield is consistently low. What are the most critical steps to optimize?

A2: Low overall yield can often be attributed to inefficiencies in the resolution of the racemic mixture or during the hydrolysis of intermediates. The resolution step is highly dependent on crystallization conditions, and slight variations can significantly impact the yield of the desired diastereomeric salt. The hydrolysis of the N-benzoyl group, if present, can also be a source of yield loss if the reaction does not go to completion or if side reactions occur.

Q3: I am observing the formation of multiple diastereomers. How can I improve the diastereoselectivity?

A3: Diastereoselectivity is crucial in this synthesis. If you are employing a method that generates the stereocenters, such as an aldol (B89426) addition or a reduction of a ketone, reaction conditions play a critical role. Key parameters to investigate include:

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity.

  • Solvent: The polarity of the solvent can influence the transition state of the reaction.

  • Reagents: The choice of reagents, such as the reducing agent or the base for an aldol reaction, can have a profound effect on the stereochemical outcome.

Q4: What is the best method for purifying the final this compound product?

A4: Purification of the final product is typically achieved through recrystallization. The choice of solvent system is critical and may require some optimization. Common solvents for the recrystallization of amino acid hydrochlorides include aqueous ethanol (B145695) or isopropanol. The purity of the final product should be assessed by methods such as HPLC, chiral HPLC, and NMR spectroscopy.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Resolution Step - Inappropriate solvent for crystallization.- Suboptimal temperature profile for crystallization.- Impurities in the racemic mixture hindering crystallization.- Screen a variety of solvents and solvent mixtures.- Optimize the cooling rate during crystallization; a slower cooling rate often yields purer crystals.- Ensure the starting racemic material is of high purity.
Incomplete Hydrolysis of N-benzoyl group - Insufficient reaction time or temperature.- Inadequate concentration of acid or base catalyst.- Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.- Gradually increase the reaction temperature, while monitoring for potential side reactions.- Increase the concentration of the hydrolyzing agent (e.g., HCl).
Formation of Impurities - Side reactions during synthesis, such as elimination or racemization.- Degradation of starting materials or product.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if any reagents are air-sensitive.- Carefully control the reaction temperature to minimize side reactions.- Analyze the impurity profile to identify the side products and adjust the reaction conditions accordingly.
Difficulty in Product Isolation - Product is highly soluble in the work-up solvent.- Formation of an oil instead of a crystalline solid.- Adjust the pH of the aqueous phase during extraction to minimize the solubility of the amino acid.- Use a different solvent for precipitation or crystallization.- Try seeding the solution with a small crystal of the desired product to induce crystallization.

Experimental Protocols

Protocol 1: Resolution of Racemic threo-3-Phenylisoserine Amide and Conversion to (2R,3S)-3-Phenylisoserine Methyl Ester Acetate (B1210297) Salt

This protocol is adapted from a patented industrial process and describes the resolution of racemic threo-3-phenylisoserine amide and its subsequent conversion.

Step 1: Resolution of racemic threo-3-phenylisoserine amide

  • Suspend racemic threo-3-phenylisoserine amide and an equimolar amount of an enantiomerically pure resolving agent (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid) in ethanol.

  • Heat the mixture to facilitate dissolution.

  • Allow the solution to cool slowly to induce crystallization of the desired diastereomeric salt.

  • Isolate the crystals by filtration and wash with cold ethanol.

Step 2: Conversion to (2R,3S)-3-phenylisoserine amide inorganic acid salt

  • Suspend the resolved diastereomeric salt in ethanol.

  • Add a strong inorganic acid, such as concentrated hydrochloric acid or sulfuric acid, while maintaining the temperature between 40 and 45°C.

  • Cool the mixture to 0°C to precipitate the inorganic acid salt of (2R,3S)-3-phenylisoserine amide.

  • Filter the product, wash with cold ethanol, and dry under vacuum. A yield of approximately 82% can be expected for this step.[1]

Step 3: Conversion to (2R,3S)-3-phenylisoserine methyl ester acetate salt

  • Suspend the (2R,3S)-3-phenylisoserine amide inorganic acid salt in methanol.

  • Add hydrochloric acid (gaseous or concentrated) and stir at room temperature.

  • Add acetic acid to facilitate the crystallization of the methyl ester acetate salt.

  • The final product can be recrystallized from a mixture of ethyl acetate and heptane (B126788) to achieve high enantiomeric and chromatographic purity (>99.0%).[1]

Protocol 2: Hydrolysis of N-Benzoyl-(2R,3S)-3-phenylisoserine

This protocol describes the deprotection of the N-benzoyl group to yield the free amino acid.

  • Dissolve N-benzoyl-(2R,3S)-3-phenylisoserine in a suitable solvent such as methanol.

  • Add a strong acid, for example, 6 N hydrochloric acid.

  • Reflux the mixture for an extended period (e.g., 48 hours), as the removal of the benzoyl group can be sluggish under milder conditions.

  • Monitor the reaction by TLC or HPLC to ensure complete consumption of the starting material.

  • After completion, cool the reaction mixture and isolate the product, which will be the hydrochloride salt of (2R,3S)-3-phenylisoserine.

Data Summary

Table 1: Reported Yields for Key Conversion Steps

Conversion StepStarting MaterialProductReagents/SolventsReported Yield
Salt Formation and ResolutionRacemic threo-3-phenylisoserine amide(2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt(-)-Dibenzoyltartaric acid, EthanolNot specified
Conversion to Hydrochloride Salt(2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt(2R,3S)-3-phenylisoserine amide hydrochlorideConcentrated HCl, Ethanol82.0%[1]
Esterification and Acetate Salt Formation(2R,3S)-3-phenylisoserine amide hydrochloride(2R,3S)-3-phenylisoserine methyl ester acetate saltMethanol, HCl, Acetic AcidNot specified

Visualizations

experimental_workflow Experimental Workflow for (2R,3S)-3-Phenylisoserine Synthesis racemic_amide Racemic threo-3-Phenylisoserine Amide resolution Resolution with Chiral Acid (e.g., (-)-Dibenzoyltartaric acid) racemic_amide->resolution diastereomeric_salt (2R,3S)-Amide Diastereomeric Salt resolution->diastereomeric_salt hcl_treatment Treatment with Strong Acid (e.g., HCl in Ethanol) diastereomeric_salt->hcl_treatment amide_hcl (2R,3S)-Amide Hydrochloride hcl_treatment->amide_hcl hydrolysis_esterification Hydrolysis and Esterification (e.g., HCl in Methanol) amide_hcl->hydrolysis_esterification final_product (2R,3S)-3-Phenylisoserine Ester Salt hydrolysis_esterification->final_product

Caption: Synthetic pathway from racemic amide to the final ester salt.

troubleshooting_yield Troubleshooting Low Yield decision decision issue issue solution solution start Low Overall Yield check_resolution Analyze Yield of Resolution Step start->check_resolution check_hydrolysis Analyze Yield of Hydrolysis Step check_resolution->check_hydrolysis Acceptable low_resolution_yield Low Resolution Yield check_resolution->low_resolution_yield Low low_hydrolysis_yield Low Hydrolysis Yield check_hydrolysis->low_hydrolysis_yield Low optimize_cryst Optimize Crystallization: - Solvent Screen - Temperature Control low_resolution_yield->optimize_cryst optimize_hydrolysis Optimize Hydrolysis: - Increase Reaction Time/Temp - Adjust Reagent Concentration low_hydrolysis_yield->optimize_hydrolysis

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of (2R,3S)-3-phenylisoserine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (2R,3S)-3-phenylisoserine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying crude this compound?

A1: The most common and effective method for purifying this compound is recrystallization. This technique is adept at removing both chemical and stereoisomeric impurities, yielding a product with high chemical and enantiomeric purity.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound should be assessed using a combination of techniques. High-Performance Liquid Chromatography (HPLC) on a suitable chiral stationary phase is essential for determining the enantiomeric purity. Chemical purity can be determined by standard reversed-phase HPLC, and the structure can be confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Q3: What are the potential sources of impurities in this compound?

A3: Impurities can arise from several sources, including unreacted starting materials, byproducts from the synthetic route, and diastereomers formed during the synthesis. The presence of the undesired (2S,3R), (2R,3R), or (2S,3S) stereoisomers is a common issue that requires careful purification.

Q4: My purified product has low enantiomeric excess (e.e.). What could be the reason?

A4: Low enantiomeric excess can result from incomplete resolution during the synthesis or racemization occurring at some stage. The purification method, particularly recrystallization, may not have been optimal for selectively isolating the desired (2R,3S) enantiomer. It is crucial to use a well-validated chiral HPLC method to accurately determine the enantiomeric ratio.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues

Problem: The compound "oils out" during recrystallization instead of forming crystals.

  • Cause: The supersaturation of the solution is too high, or the cooling rate is too rapid. This can also occur if the chosen solvent system is not ideal for the compound.

  • Solution:

    • Reduce Supersaturation: Add a small amount of the primary solvent to the oiled-out mixture and gently warm until the oil dissolves. Allow the solution to cool much more slowly.

    • Optimize Solvent System: Experiment with different solvent ratios or introduce an anti-solvent gradually at a slightly elevated temperature.

    • Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.

Problem: Low recovery of the purified compound after recrystallization.

  • Cause: The compound may be too soluble in the chosen solvent system, even at low temperatures. Alternatively, an excessive amount of solvent may have been used.

  • Solution:

    • Solvent Selection: Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal precipitation.

    • Concentrate the Mother Liquor: The filtrate can be concentrated and a second crop of crystals can be collected, although they may be of lower purity.

Chiral HPLC Analysis Issues

Problem: Poor resolution between the enantiomers on the chiral HPLC column.

  • Cause: The chosen chiral stationary phase (CSP) or mobile phase may not be suitable for separating the phenylisoserine (B1258129) enantiomers.

  • Solution:

    • Column Selection: Screen different types of chiral columns. For phenylisoserine diastereomers, a ligand-exchange chiral stationary phase like Chirex 3126 (D)-penicillamine has been shown to be effective.

    • Mobile Phase Optimization: Adjust the mobile phase composition. For ligand-exchange columns, modifying the concentration of the copper (II) salt and the organic modifier (e.g., methanol) can significantly impact resolution.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature. Lower flow rates and temperatures can sometimes improve resolution.

Problem: Tailing or broad peaks in the HPLC chromatogram.

  • Cause: This can be due to interactions between the analyte and the stationary phase, column overload, or issues with the mobile phase.

  • Solution:

    • Mobile Phase Additives: For amine-containing compounds, adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can reduce peak tailing.

    • Sample Concentration: Inject a more dilute sample to avoid column overload.

    • Column Health: Ensure the column is not degraded or contaminated. Flushing the column or replacing it may be necessary.

Data Presentation

Table 1: Comparison of Recrystallization Solvent Systems for Phenylisoserine Derivatives

Solvent SystemRatio (v/v)Expected PurityNotes
Ethyl Acetate (B1210297) / Heptane1:1 to 1:3>99%Good for inducing crystallization of the methyl ester acetate salt, likely effective for the hydrochloride salt as well.
Methanol / Water9:1Moderate to HighThe hydrochloride salt is likely soluble in methanol; water acts as an anti-solvent.
Isopropanol (B130326) / Water8:2Moderate to HighSimilar to methanol/water, isopropanol is a good solvent for polar compounds.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline based on the recrystallization of similar compounds. Optimization may be required.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of hot methanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add water as an anti-solvent to the hot methanolic solution until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath for about 1 hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Chiral HPLC Analysis of this compound

This method is adapted from a protocol for the separation of 3-Phenyl-L-serine diastereomers.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chirex 3126 (D)-penicillamine, 250 x 4.6 mm.

  • Mobile Phase: 2 mM Copper (II) Sulfate in 15% v/v Methanol in Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

Purification_Workflow Crude Crude (2R,3S)-3-phenylisoserine HCl Dissolution Dissolve in hot Methanol Crude->Dissolution AntiSolvent Add Water (Anti-solvent) Dissolution->AntiSolvent Cooling Slow Cooling & Ice Bath AntiSolvent->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with cold MeOH/Water Filtration->Washing Drying Dry under Vacuum Washing->Drying Pure Pure (2R,3S)-3-phenylisoserine HCl Drying->Pure Analysis Chiral HPLC Analysis Pure->Analysis

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue LowYield Low Yield Start->LowYield OilingOut Oiling Out Start->OilingOut LowPurity Low Enantiomeric Purity Start->LowPurity Solubility High Solubility in Mother Liquor LowYield->Solubility Cause SolventVol Excessive Solvent LowYield->SolventVol Cause CoolingRate Rapid Cooling OilingOut->CoolingRate Cause Supersaturation High Supersaturation OilingOut->Supersaturation Cause HPLCMethod Suboptimal HPLC Method LowPurity->HPLCMethod Cause PurificationMethod Ineffective Purification LowPurity->PurificationMethod Cause

Technical Support Center: (2R,3S)-3-Phenylisoserine Reactions & Racemization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling (2R,3S)-3-Phenylisoserine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and epimerization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for (2R,3S)-3-Phenylisoserine?

A1: Racemization is the process that leads to the formation of an equal mixture of both enantiomers (a racemate) from a single enantiomer. In the context of (2R,3S)-3-Phenylisoserine, which has two chiral centers, this process is more accurately termed epimerization, where the configuration at one of the two chiral centers is inverted. This is a significant concern because the biological activity of molecules like the side chain of paclitaxel (B517696) is highly dependent on their specific stereochemistry. Loss of the desired stereoisomer can lead to a significant decrease or complete loss of therapeutic efficacy.

Q2: What is the primary mechanism that causes racemization/epimerization in (2R,3S)-3-Phenylisoserine reactions?

A2: The primary mechanism for epimerization at the α-carbon (the carbon bearing the carboxyl group) is the abstraction of the α-proton by a base. This results in the formation of a planar enolate intermediate. Subsequent protonation of this intermediate can occur from either face, leading to a mixture of stereoisomers.[1] The presence of the phenyl group can further stabilize this enolate, potentially increasing the susceptibility to epimerization compared to other amino acids.[2]

Q3: Which functional groups on (2R,3S)-3-Phenylisoserine should be protected to minimize racemization?

A3: To minimize racemization and other side reactions, it is crucial to protect the α-amino and α-hydroxyl groups. The choice of protecting group is critical, as it can influence the reaction's outcome. For the amino group, common protecting groups include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). For the hydroxyl group, silyl (B83357) ethers like TBS (tert-butyldimethylsilyl) or TES (triethylsilyl) are frequently used.

Q4: How do I choose the right coupling reagent to avoid racemization?

A4: The choice of coupling reagent is critical. Carbodiimide (B86325) reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can lead to significant racemization if used alone.[1] Their reactivity can be attenuated, and racemization suppressed, by the addition of nucleophilic additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its more effective analogues like HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure.[3] Onium salt-based reagents like HBTU, HATU, and COMU are generally preferred for minimizing racemization as they form less reactive active esters in situ.[3]

Q5: Can the base I use affect the level of racemization?

A5: Absolutely. The base plays a crucial role in the racemization process. Stronger and less sterically hindered bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DIPEA (N,N-diisopropylethylamine), can increase the rate of α-proton abstraction and, consequently, the risk of racemization.[4] For sensitive substrates like (2R,3S)-3-Phenylisoserine derivatives, it is often recommended to use more sterically hindered and weaker bases like 2,4,6-collidine or N-methylmorpholine (NMM).[3] In some cases, base-free coupling conditions may be the most effective strategy.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of the undesired diastereomer detected by chiral HPLC. 1. Base-induced epimerization: The base used is too strong or not sterically hindered enough.- Switch to a weaker and/or more sterically hindered base (e.g., from DIPEA to 2,4,6-collidine or NMM).- Reduce the equivalents of base used.- Consider a base-free coupling protocol if applicable.[3]
2. Inappropriate coupling reagent: The coupling reagent is too reactive or is used without a racemization-suppressing additive.- If using a carbodiimide (DCC, EDC), ensure the addition of HOBt, HOAt, or OxymaPure.- Switch to an onium salt-based coupling reagent like HATU, HCTU, or COMU.[3]
3. Prolonged reaction time or elevated temperature: Longer reaction times and higher temperatures increase the likelihood of epimerization.- Monitor the reaction progress closely and quench it as soon as the starting material is consumed.- Perform the reaction at a lower temperature (e.g., 0 °C or -15 °C).
Low reaction yield with minimal racemization. 1. Insufficient activation: The coupling conditions are too mild to effectively promote the reaction with the sterically hindered phenylisoserine (B1258129) derivative.- Switch to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU).- Slightly increase the reaction temperature, while carefully monitoring for epimerization.
2. Steric hindrance: The bulky nature of the (2R,3S)-3-Phenylisoserine derivative and/or the coupling partner is slowing down the reaction.- Increase the concentration of the reactants.- Consider using a coupling methodology specifically designed for sterically hindered amino acids, such as the use of N-acylbenzotriazoles.[5]
Difficulty in purifying the desired product from its epimer. 1. Similar polarity of diastereomers: The epimers have very similar physical properties, making separation by standard column chromatography challenging.- Utilize chiral HPLC for both analytical and preparative separations. A variety of chiral stationary phases are available and method development is often required.[6]

Data Presentation

Table 1: Effect of Coupling Additives on Racemization

The following table illustrates the impact of different additives on the degree of racemization during a model peptide coupling reaction. While this data is not specific to (2R,3S)-3-Phenylisoserine, it provides a valuable comparison of the effectiveness of common racemization suppressors.

Coupling ReagentAdditive% D-Isomer Formation (Epimerization)
DICHOBt14.8%
DICHOAt5.9%
DICOxymaPure7.7%
DICOxyma-B5.1%

Data adapted from publicly available information for the coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.[3] This data suggests that HOAt and Oxyma-B are more effective than HOBt at suppressing racemization when using carbodiimide coupling agents.

Experimental Protocols

Protocol 1: General Procedure for Coupling with Minimized Racemization using HATU

This protocol provides a general guideline for the coupling of a protected (2R,3S)-3-Phenylisoserine derivative to an alcohol or amine, aiming to minimize epimerization.

  • Preparation: Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the protected (2R,3S)-3-Phenylisoserine (1 equivalent) and the alcohol/amine coupling partner (1.1 equivalents) in a suitable aprotic solvent (e.g., dry DMF or DCM).

  • Pre-cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add a sterically hindered base, such as 2,4,6-collidine (2 equivalents) or N-methylmorpholine (NMM) (2 equivalents), to the reaction mixture.

  • Activator Addition: In a separate flask, dissolve the coupling reagent, HATU (1.1 equivalents), in a minimal amount of the same dry solvent. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous Na2SO4, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

  • Stereochemical Analysis: Determine the diastereomeric excess of the purified product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis for Diastereomeric Excess Determination

This protocol outlines a general approach for developing a chiral HPLC method to determine the ratio of diastereomers.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for separating enantiomers and diastereomers of pharmaceutical compounds.[6]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase consisting of a mixture of hexane/isopropanol or hexane/ethanol. Vary the ratio of the alcohol to optimize the separation. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can sometimes improve peak shape and resolution.

    • Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).

  • Method Optimization: Once a promising separation is observed, optimize the flow rate, temperature, and mobile phase composition to achieve baseline resolution between the diastereomeric peaks.

  • Quantification: Integrate the peak areas of the two diastereomers to calculate the diastereomeric excess (d.e.).

Visualizations

RacemizationMechanism cluster_0 Base-Catalyzed Epimerization at α-Carbon R_Isomer (2R)-Phenylisoserine Derivative Enolate Planar Enolate Intermediate R_Isomer->Enolate - H+ Enolate->R_Isomer + H+ S_Isomer (2S)-Phenylisoserine (Epimer) Enolate->S_Isomer + H+ Base Base

Figure 1. Mechanism of base-catalyzed epimerization of (2R,3S)-3-Phenylisoserine at the α-carbon.

ExperimentalWorkflow cluster_1 Workflow for Minimizing Racemization Start Start with Protected (2R,3S)-3-Phenylisoserine Coupling Coupling Reaction: - Low Temperature (e.g., 0°C) - Sterically Hindered Base (e.g., Collidine) - Low-Racemization Coupling Reagent (e.g., HATU) Start->Coupling Monitoring Reaction Monitoring (TLC, LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Workup Aqueous Work-up and Purification Monitoring->Workup Reaction Complete Analysis Stereochemical Analysis (Chiral HPLC) Workup->Analysis

References

Technical Support Center: Synthesis of Taxol Side Chains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the Taxol side chain. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the Taxol side chain?

A1: The most prevalent and successful strategies for synthesizing the C-13 side chain of Taxol, N-benzoyl-(2R,3S)-3-phenylisoserine, involve two primary methodologies. The first is the β-lactam synthon method, famously utilized in the Ojima-Holton synthesis, where a chiral β-lactam is coupled with a protected baccatin (B15129273) III core.[1][2] The second prominent method is the Sharpless asymmetric dihydroxylation (or aminohydroxylation) of a cinnamate (B1238496) ester, which introduces the required stereocenters early in the synthesis.[3]

Q2: Why is stereocontrol so critical during the synthesis of the Taxol side chain?

A2: The biological activity of Taxol is highly dependent on the specific stereochemistry of the C-13 side chain, particularly at the C2' and C3' positions. The (2R,3S) configuration is essential for potent anti-tumor activity.[4] Incorrect stereoisomers can be significantly less active or inactive. Therefore, maintaining strict stereocontrol throughout the synthesis is paramount to achieving a high yield of the desired biologically active product.

Q3: What are the key protecting groups used in Taxol side chain synthesis and what are the common issues associated with them?

A3: Protecting groups are crucial for masking reactive functional groups to prevent unwanted side reactions. Common protecting groups include:

  • For the C2'-hydroxyl group: Triethylsilyl (TES), triisopropylsilyl (TIPS), and 1-ethoxyethyl (EE) ethers are frequently used. A common issue is the incomplete protection or deprotection, leading to a mixture of products. The stability of these groups can also be a concern under certain reaction conditions.

  • For the β-lactam nitrogen: A benzoyl group is often introduced. Issues can arise during its introduction or removal if other parts of the molecule are sensitive to the reaction conditions.

  • For the C7-hydroxyl of baccatin III: A triethylsilyl (TES) group is commonly used to prevent its reaction during the coupling with the side chain.[5] Incomplete protection can lead to side reactions at this position.

Q4: How can I purify the desired diastereomer of the Taxol side chain?

A4: Purification of the desired (2R,3S) diastereomer from other stereoisomers is typically achieved using chromatographic techniques. Flash column chromatography on silica (B1680970) gel is a standard method.[6] In some cases, the diastereomers can be separated by recrystallization, as different stereoisomers may have different crystallization properties.[7] High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative separations of diastereomers.[7]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in β-Lactam Formation (Staudinger Reaction)

Q: I am getting a mixture of cis and trans β-lactams, or the wrong diastereomer, during the Staudinger cycloaddition. How can I improve the diastereoselectivity?

A: The stereochemical outcome of the Staudinger reaction is highly sensitive to reaction conditions. Here are several factors to investigate:

  • Solvent Polarity: The polarity of the solvent can significantly influence the stereoselectivity. Non-polar solvents generally favor the formation of the cis-β-lactam, while polar solvents can promote the formation of the trans-isomer by stabilizing the zwitterionic intermediate, allowing for its isomerization before ring closure.[8]

  • Reaction Temperature: Lower reaction temperatures (e.g., -78 °C) generally enhance stereocontrol and can favor the formation of the kinetic cis-product.[6]

  • Order of Reagent Addition: The order in which the reagents are added can affect the stereoselectivity. Adding the tertiary amine to a solution of the acyl chloride and imine may decrease selectivity.[9]

  • Chiral Auxiliary: The choice of chiral auxiliary on the enolate is critical for directing the stereochemistry of the cycloaddition. Ensure a high-quality chiral auxiliary is being used.

Troubleshooting Workflow for Low Diastereoselectivity in β-Lactam Formation

G start Low Diastereoselectivity in β-Lactam Formation check_solvent Is the solvent optimal? (Non-polar for cis, Polar for trans) start->check_solvent adjust_solvent Adjust solvent polarity check_solvent->adjust_solvent No check_temp Is the reaction temperature low enough? (e.g., -78 °C) check_solvent->check_temp Yes adjust_solvent->check_temp adjust_temp Lower reaction temperature check_temp->adjust_temp No check_addition Is the order of reagent addition correct? check_temp->check_addition Yes adjust_temp->check_addition adjust_addition Modify order of addition check_addition->adjust_addition No check_auxiliary Is the chiral auxiliary of high purity? check_addition->check_auxiliary Yes adjust_addition->check_auxiliary purify_auxiliary Purify or replace chiral auxiliary check_auxiliary->purify_auxiliary No end_node Improved Diastereoselectivity check_auxiliary->end_node Yes purify_auxiliary->end_node

Caption: Troubleshooting workflow for improving diastereoselectivity.

ParameterCondition for cis-β-LactamCondition for trans-β-LactamReference
Solvent Non-polar (e.g., Toluene, THF)Polar (e.g., Acetonitrile, DMF)[8]
Temperature Low (e.g., -78 °C)Higher[6]
Issue 2: Formation of Diol Byproduct in Sharpless Asymmetric Dihydroxylation/Aminohydroxylation

Q: I am observing a significant amount of the diol byproduct instead of the desired amino alcohol during the Sharpless asymmetric aminohydroxylation. What could be the cause?

A: The formation of a diol is a known side reaction in Sharpless asymmetric aminohydroxylation. This can be particularly problematic at higher substrate concentrations.

  • Substrate Concentration: At high concentrations of the olefin, a second catalytic cycle can become competitive, leading to the formation of the diol with lower enantioselectivity.[10][11]

  • Ligand Concentration: A higher molar concentration of the chiral ligand can help to suppress the secondary catalytic cycle that leads to the diol byproduct.[10]

  • Additives: The addition of acetamide (B32628) has been shown to suppress the diol side reaction, allowing the aminohydroxylation to be run at higher concentrations.[12]

Experimental Data on the Effect of Acetamide on Diol Formation

Substrate ConcentrationAdditiveAmino Alcohol YieldDiol YieldReference
HighNoneDecreasedIncreased[12]
HighAcetamideIncreasedSuppressed[12]

Sharpless Asymmetric Aminohydroxylation: Main vs. Side Reaction Pathways

G cluster_main Main Pathway (Favored by high ligand conc. and additives) cluster_side Side Pathway (Favored by high alkene conc.) A Alkene + [Os]=N-Ts B [3+2] Cycloaddition A->B C Hydrolysis B->C D Desired Amino Alcohol C->D E Osmylate Ester Intermediate F Oxidation before dissociation E->F G Os(VIII)-diol complex F->G H Dihydroxylation of another alkene G->H I Diol Byproduct H->I start Sharpless Asymmetric Aminohydroxylation start->A start->E

Caption: Main and side reaction pathways in Sharpless aminohydroxylation.

Issue 3: Low Yield in Ojima-Holton β-Lactam Coupling

Q: I am experiencing low yields when coupling the β-lactam to the baccatin III core. What are the critical parameters for this reaction?

A: The Ojima-Holton coupling is a crucial step, and its success depends on several factors:

  • Base: A strong, non-nucleophilic base is required to deprotonate the C13 hydroxyl of baccatin III. Lithium hexamethyldisilazide (LiHMDS) is commonly used.[13] Incomplete deprotonation will lead to unreacted starting material.

  • Protecting Groups: The C7 hydroxyl of baccatin III must be protected (e.g., with a TES group) to prevent it from reacting with the β-lactam.[1] The protecting group on the C2' hydroxyl of the β-lactam must be stable to the reaction conditions but readily removable later.

  • Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., -40 °C to 0 °C) under an inert atmosphere (e.g., argon) to prevent side reactions.[13]

  • Purity of Reactants: The purity of both the β-lactam and the protected baccatin III is critical for high yields.

Experimental Protocol: Ojima-Holton Coupling of a β-Lactam to 7-O-TES-Baccatin III

  • Dissolve 7-O-triethylsilyl baccatin III in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -40 °C.

  • Slowly add a solution of LiHMDS (1.0 M in THF) and stir for 30 minutes.

  • Add a solution of the protected β-lactam in anhydrous THF dropwise.

  • Allow the reaction to warm to 0 °C and stir for 2-3 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Ojima-Holton Coupling Workflow

G baccatin 7-O-TES-Baccatin III deprotonation Deprotonation with LiHMDS at -40 °C baccatin->deprotonation alkoxide Lithium Alkoxide of Baccatin III deprotonation->alkoxide coupling Nucleophilic attack of alkoxide on β-lactam carbonyl alkoxide->coupling lactam Protected β-Lactam lactam->coupling coupled_product Coupled Product coupling->coupled_product deprotection Deprotection coupled_product->deprotection taxol_analog Taxol Analog deprotection->taxol_analog

Caption: Workflow for the Ojima-Holton β-lactam coupling reaction.

Analytical Data

NMR Spectroscopy for Diastereomer Identification

The diastereomers of the Taxol side chain can be distinguished by ¹H NMR spectroscopy. The coupling constants between the C2' and C3' protons are typically different for the syn and anti isomers. For the desired (2R,3S)-syn-isomer, the coupling constant (³JH2'-H3') is generally smaller than for the anti-isomers.

Representative ¹H NMR Data for (2R,3S)-N-Benzoyl-3-phenylisoserine Methyl Ester

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'~4.8d~2.5
H-3'~5.8dd~2.5, ~8.5
NH~7.0d~8.5

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and specific protecting groups used. The provided data is a general representation.

References

(2R,3S)-3-Phenylisoserine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of (2R,3S)-3-Phenylisoserine hydrochloride. It also offers troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

A1: Solid this compound should be stored in a refrigerator at 4°C.[1] It is important to keep the container tightly sealed and protected from moisture, as the compound can be hygroscopic.[1] The product is typically a white to off-white powder or crystalline solid.

Q2: What are the recommended storage conditions for stock solutions?

A2: The stability of stock solutions is dependent on the storage temperature. For optimal stability, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. The following storage conditions are advised[1]:

Storage TemperatureDurationSpecial Instructions
-80°C6 monthsSealed storage, away from moisture.
-20°C1 monthSealed storage, away from moisture.

Q3: What solvents can I use to prepare stock solutions?

A3: this compound is soluble in DMSO at a concentration of 100 mg/mL.[1] It is crucial to use freshly opened, anhydrous DMSO, as the presence of moisture in the solvent can significantly impact the solubility of the compound.[1][2] For aqueous solutions, the stability may be pH-dependent, and it is advisable to prepare fresh solutions for experiments or conduct stability studies for your specific buffer system.

Q4: Is this compound stable at room temperature?

A4: The solid compound is shipped at room temperature and is considered chemically stable under standard ambient conditions for short periods.[3] However, for long-term storage, the recommended refrigerated conditions should be followed to prevent degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty dissolving the compound 1. The compound is hygroscopic and may have absorbed moisture.2. The solvent (e.g., DMSO) has absorbed moisture.[1][2]1. Ensure the compound has been stored in a tightly sealed container in a dry environment.2. Use fresh, high-purity, anhydrous solvent. Ultrasonic treatment may aid in dissolution.[1]
Precipitation of the compound in cell culture media The compound's solubility may be lower in aqueous media compared to organic solvents.1. Prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final concentration in the cell culture medium.2. Ensure the final concentration of the organic solvent in the medium is not toxic to the cells.3. Perform a solubility test in your specific cell culture medium before conducting the experiment.
Inconsistent experimental results 1. Degradation of the compound due to improper storage or handling.2. Repeated freeze-thaw cycles of the stock solution.1. Review and adhere to the recommended storage and handling conditions.2. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[1]3. Prepare fresh working solutions for each experiment.
Changes in the physical appearance of the solid (e.g., clumping) Absorption of moisture due to the hygroscopic nature of the compound.Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use.

Experimental Protocols

General Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. Below is a general protocol that can be adapted for this compound.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Suitable organic solvent (e.g., methanol, acetonitrile)

  • pH meter

  • HPLC system with a suitable detector (e.g., UV)

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[3][4]

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) in an oven.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and detect the formation of any degradation products.

  • Data Analysis: Calculate the percentage of degradation for each condition. Characterize the degradation products using techniques like LC-MS if necessary.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of (2R,3S)-3-Phenylisoserine HCl acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, RT) stock->base Expose to oxidation Oxidation (e.g., 3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal Stress (e.g., 60°C Oven) stock->thermal Expose to photo Photolytic Stress (ICH Q1B) stock->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc data Calculate % Degradation & Identify Degradants hplc->data G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent (2R,3S)-3-Phenylisoserine HCl hydrolysis_prod Potential Hydrolysis Products parent->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod Potential Oxidation Products parent->oxidation_prod Oxidizing Agent (e.g., H₂O₂)

References

Chiral HPLC Technical Support Center: Phenylisoserine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral separation of phenylisoserine (B1258129) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution between phenylisoserine enantiomers?

Poor resolution in the chiral HPLC separation of phenylisoserine enantiomers is a frequent issue that can stem from several factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not offer sufficient stereoselectivity for phenylisoserine. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and versatile for a broad range of chiral compounds.[1] If initial separation is unsuccessful, screening different types of CSPs is recommended.

  • Suboptimal Mobile Phase Composition: The composition of the mobile phase is critical for achieving separation. This includes the choice of organic modifier (e.g., isopropanol, ethanol (B145695) in normal phase; acetonitrile, methanol (B129727) in reversed-phase), its concentration, and the presence and concentration of additives.[1]

  • Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. A high flow rate can lead to peak broadening and reduced resolution.[1]

  • Inadequate Temperature Control: Temperature can significantly impact the thermodynamics of chiral recognition and, consequently, the resolution. Both increases and decreases in temperature can potentially improve separation.[1]

  • Column Overload: Injecting too much sample can lead to broadened peaks and a loss of resolution.

Q2: I'm observing significant peak tailing for my phenylisoserine enantiomers. What could be the cause?

Peak tailing is a common problem in HPLC and can be particularly pronounced in chiral separations. The primary causes include:

  • Secondary Interactions with the Stationary Phase: Phenylisoserine has both acidic (carboxylic acid) and basic (amine) functional groups. These can engage in secondary ionic interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP, leading to tailing.

  • Mobile Phase pH: In reversed-phase chromatography, if the mobile phase pH is not appropriately controlled, it can lead to inconsistent ionization of the analyte and interactions with the stationary phase.

  • Contamination of the Column: Accumulation of impurities on the column can create active sites that cause peak tailing.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening and peak tailing.

Q3: My retention times are shifting from run to run. How can I improve the reproducibility of my method?

Poor reproducibility in retention times can be a significant challenge in chiral HPLC. To improve it, consider the following:

  • Consistent Mobile Phase Preparation: Ensure that the mobile phase composition is prepared precisely and consistently for every run. The use of a buffer in reversed-phase chromatography is crucial for controlling the pH.

  • Stable Column Temperature: Employ a column oven to maintain a constant and uniform temperature, as minor fluctuations can affect selectivity and retention times.[1]

  • Thorough Column Equilibration: Chiral stationary phases may require longer equilibration times compared to achiral phases, especially when the mobile phase composition is changed.

  • Proper Sample Preparation: The sample solvent should be consistent and compatible with the mobile phase to avoid issues with peak shape and retention.[1]

  • Regular System Maintenance: Perform routine maintenance on your HPLC system, including checking pump seals and valves, to ensure a consistent flow rate.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

If you are experiencing co-eluting or poorly resolved phenylisoserine enantiomer peaks, follow this troubleshooting workflow.

G start Poor or No Resolution csp Evaluate CSP Selection (Polysaccharide-based?) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase If CSP is appropriate additives Add/Adjust Acidic or Basic Modifier (e.g., TFA for acidic analytes) mobile_phase->additives flow_rate Adjust Flow Rate (Try lowering the flow rate) additives->flow_rate temperature Vary Temperature (e.g., 15-40°C) flow_rate->temperature end Resolution Improved temperature->end

Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Tailing

Use the following decision tree to diagnose and resolve peak tailing issues with phenylisoserine enantiomers.

G start Peak Tailing Observed check_all_peaks Does tailing affect all peaks? start->check_all_peaks system_issue System Issue: Check for extra-column volume (tubing, connections) check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Issue: Secondary Interactions check_all_peaks->analyte_specific No, only phenylisoserine peaks end Peak Shape Improved system_issue->end add_modifier Add Mobile Phase Modifier (e.g., 0.1% TFA or DEA) analyte_specific->add_modifier column_care Column Care: Use guard column Flush with strong solvent add_modifier->column_care column_care->end

Decision tree for troubleshooting peak tailing.

Data Presentation

The following table summarizes typical starting conditions and expected performance for the chiral separation of phenylisoserine analogs on a polysaccharide-based CSP. Actual results may vary depending on the specific derivative and instrumentation.

ParameterCondition ACondition BCondition C
Chiral Stationary Phase Chiralcel OD-HChiralcel OD-HChiralpak AD
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)n-Hexane / Ethanol (90:10, v/v)n-Hexane / Isopropanol / TFA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25°C30°C25°C
Retention Time (Enantiomer 1) ~ 12.5 min~ 10.2 min~ 15.8 min
Retention Time (Enantiomer 2) ~ 14.8 min~ 11.9 min~ 18.2 min
Resolution (Rs) > 1.8> 1.6> 2.0
Tailing Factor (Tf) < 1.3< 1.4< 1.2

Note: This data is representative and compiled from typical separation conditions for similar compounds. Optimization is often necessary for specific applications.

Experimental Protocols

Protocol: Chiral Separation of N-protected Phenylisoserine Enantiomers

This protocol outlines a general method for the separation of N-protected phenylisoserine enantiomers using a polysaccharide-based chiral stationary phase in normal phase mode.

1. Materials and Reagents:

  • Chiral Column: Chiralcel OD-H, 250 x 4.6 mm, 5 µm particle size

  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA)

  • Additive: Trifluoroacetic acid (TFA), HPLC grade

  • Sample: Racemic N-protected phenylisoserine standard, dissolved in mobile phase at approximately 1 mg/mL.

2. HPLC System and Conditions:

  • HPLC System: An isocratic HPLC system equipped with a UV detector.

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Procedure:

  • System Preparation:

    • Ensure the HPLC system is clean and free of any incompatible solvents from previous analyses.

    • Prepare the mobile phase by accurately measuring and mixing the components. Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Column Equilibration:

    • Install the Chiralcel OD-H column.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 60 minutes, or until a stable baseline is achieved.

  • Sample Analysis:

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Inject 10 µL of the sample onto the column.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs), tailing factor (Tf), and retention times (tR) for each peak. A resolution of >1.5 is generally considered baseline separation.

4. System Suitability:

  • Before running a sequence of samples, inject a standard solution to verify that the system is performing adequately. Key parameters to check include resolution, peak shape, and retention time reproducibility.

Below is a workflow diagram for the experimental protocol.

G start Start: System Preparation prepare_mp Prepare & Degas Mobile Phase (Hex/IPA/TFA 90:10:0.1) start->prepare_mp equilibrate Equilibrate Chiralcel OD-H Column (1.0 mL/min, 60 min) prepare_mp->equilibrate prepare_sample Prepare & Filter Sample equilibrate->prepare_sample inject Inject Sample (10 µL) prepare_sample->inject acquire Acquire Chromatogram (UV at 230 nm) inject->acquire analyze Analyze Data (Calculate Rs, Tf, tR) acquire->analyze end End analyze->end

Experimental workflow for chiral separation.

References

Technical Support Center: Optimizing Coupling Reactions with (2R,3S)-3-Phenylisoserine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R,3S)-3-Phenylisoserine hydrochloride in coupling reactions. The information is designed to help overcome common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in coupling reactions?

A1: The primary challenges stem from the molecule's structure. (2R,3S)-3-Phenylisoserine is a β-amino acid with two stereocenters and significant steric hindrance around the carboxylic acid and amino groups due to the phenyl and hydroxyl substituents. This steric bulk can significantly slow down the rate of reaction and lead to incomplete couplings.

Q2: My standard coupling protocol (e.g., using DCC/DIC) is inefficient for this compound. What should I do?

A2: Standard carbodiimide (B86325) reagents like DCC and DIC are often not potent enough to overcome the steric hindrance of (2R,3S)-3-Phenylisoserine. It is highly recommended to switch to a more powerful coupling reagent. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium (B103445) salts like PyBOP and PyAOP, are generally more effective for such challenging couplings. These reagents form highly reactive esters that can better overcome the steric barrier.

Q3: Which coupling reagents are most effective for sterically hindered amino acids like (2R,3S)-3-Phenylisoserine?

A3: For difficult couplings, reagents that form highly reactive OAt or Oxyma esters are preferred. HATU and PyAOP are considered among the most efficient.[1] Oxyma-based reagents like COMU also demonstrate superior performance compared to HOBt-based reagents. In cases of extreme steric hindrance, converting the carboxylic acid to an acyl fluoride (B91410) may be a viable strategy.

Q4: I've switched to a more potent coupling reagent, but the reaction is still incomplete. What other parameters can I optimize?

A4: If a powerful coupling reagent alone is insufficient, consider the following strategies:

  • Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.

  • Increased Temperature: Gently heating the reaction (e.g., to 40-50 °C) can help overcome the activation energy barrier.

  • Solvent Choice: The choice of solvent can impact reaction efficiency. While DMF is common, solvents like NMP or DMSO, or mixtures thereof, can sometimes improve results, especially if aggregation is an issue.

  • Base Selection: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. For amino acids prone to racemization, a weaker base like sym-collidine may be beneficial.

Q5: How can I monitor the progress of my coupling reaction?

A5: Several qualitative tests can be used to monitor the reaction. The Kaiser test is a sensitive method for detecting primary amines and will show a color change (typically to blue) if the coupling is incomplete.[2] For secondary amines, or as an alternative, the chloranil (B122849) or isatin (B1672199) tests can be used.[2] It is crucial to wash the resin thoroughly before testing to remove any interfering reagents.[2]

Q6: What are common side reactions to be aware of when coupling this compound?

A6: Besides incomplete coupling, the main side reaction of concern is racemization, especially when using more forcing conditions. The use of additives like HOBt or HOAt can help suppress racemization. For (2R,3S)-3-Phenylisoserine, which has a hydroxyl group, side reactions involving this group are possible depending on the protecting group strategy and the activation method.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Yield 1. Insufficiently reactive coupling reagent. 2. Steric hindrance from the phenylisoserine (B1258129) backbone. 3. Sub-optimal reaction conditions (temperature, time). 4. Aggregation of the peptide on the solid support.1. Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP. 2. Perform a "double coupling" by repeating the coupling step with fresh reagents. 3. Increase the reaction temperature to 40-50°C. 4. Use solvents known to disrupt aggregation, such as NMP or a DMF/DCM mixture.
Incomplete Reaction (Positive Kaiser Test) 1. Short reaction time. 2. Insufficient excess of reagents. 3. Steric hindrance preventing complete reaction.1. Extend the reaction time (e.g., from 1 hour to 2-4 hours). 2. Increase the equivalents of the amino acid, coupling reagent, and base. 3. Perform a second coupling. If still incomplete, cap the unreacted amines with acetic anhydride (B1165640) to prevent the formation of deletion sequences.[2]
High Levels of Racemization 1. Use of a strong base. 2. High reaction temperatures for extended periods. 3. Certain coupling reagents may promote racemization.1. Use a weaker, more sterically hindered base like 2,4,6-collidine. 2. Minimize reaction time at elevated temperatures. 3. Ensure the use of racemization-suppressing additives like HOBt or HOAt, especially with carbodiimide-based activators.
Side Product Formation 1. Undesired reaction at the hydroxyl group of phenylisoserine. 2. Formation of N-acylurea with carbodiimide reagents.1. Ensure the hydroxyl group is appropriately protected if necessary for your synthetic strategy. 2. Use HOBt or HOAt as an additive to trap the activated acid as an active ester, minimizing N-acylurea formation.

Quantitative Data on Coupling Reagents

While specific comparative data for this compound is limited in the literature, the following table provides a general comparison of common coupling reagents used for sterically hindered amino acids, which can serve as a guideline. Yields are highly dependent on the specific substrates and conditions.

Coupling ReagentAdditiveTypical BaseRelative Reaction RateRacemization RiskReported Yield for Hindered Couplings
DCC/DIC HOBt-SlowModerateLow to Moderate
EDC HOBtDIPEA/NMMModerateModerateModerate
HBTU -DIPEA/NMMFastLowHigh
HATU -DIPEA/CollidineVery FastVery LowVery High
PyBOP -DIPEA/NMMFastLowHigh
DMT-MM -DIPEAModerateLowModerate to High[1]

Experimental Protocols

General Protocol for Carboxyl Group Activation and Coupling

This protocol provides a general workflow for the coupling of a protected (2R,3S)-3-Phenylisoserine derivative to an amine. Note: this compound must be neutralized and N-protected (e.g., with Fmoc or Boc) before coupling.

1. Materials:

  • N-protected (2R,3S)-3-Phenylisoserine

  • Amine component (e.g., resin-bound peptide with a free N-terminus)

  • Coupling Reagent (e.g., HATU)

  • Additive (if required, e.g., HOAt)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

2. Carboxyl Group Activation (Pre-activation Method):

  • In a separate reaction vessel, dissolve the N-protected (2R,3S)-3-Phenylisoserine (1.5-3 eq.) and the coupling reagent (e.g., HATU, 1.45-2.9 eq.) in anhydrous DMF.

  • Add the non-nucleophilic base (e.g., DIPEA, 3-6 eq.) to the solution.

  • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

3. Coupling Reaction:

  • Add the pre-activated solution to the vessel containing the amine component.

  • Agitate the mixture at room temperature for 1-4 hours. For difficult couplings, the reaction time may be extended, or the temperature may be raised to 40-50°C.

  • Monitor the reaction for completion using a suitable method (e.g., Kaiser test for solid-phase synthesis).

  • If the reaction is incomplete, a second coupling can be performed by repeating steps 2 and 3 with fresh reagents.

4. Work-up and Purification:

  • Solid-Phase: Wash the resin extensively with DMF, followed by DCM, and then methanol (B129727) to remove excess reagents and byproducts.

  • Solution-Phase: Quench the reaction and perform an appropriate aqueous work-up followed by purification, typically by column chromatography.

Visualizations

experimental_workflow cluster_activation Carboxyl Activation cluster_coupling Coupling Reaction p_isoserine N-Protected (2R,3S)-3-Phenylisoserine activated_ester Activated Ester Intermediate p_isoserine->activated_ester coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_ester base Base (e.g., DIPEA) base->activated_ester product Coupled Product activated_ester->product Reaction amine Amine Component amine->product

Caption: General workflow for the coupling of (2R,3S)-3-Phenylisoserine.

troubleshooting_logic start Low Coupling Yield? reagent Switch to Potent Reagent (HATU, etc.) start->reagent Yes final_check Re-evaluate Purity/Concentration of Reactants start->final_check No double_couple Perform Double Coupling reagent->double_couple increase_temp Increase Temperature double_couple->increase_temp check_solvent Change Solvent (NMP, DMSO) increase_temp->check_solvent check_solvent->final_check

Caption: Troubleshooting logic for low coupling yields.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Synthetic (2R,3S)-3-Phenylisoserine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that profoundly influences their efficacy and safety. For synthetic chiral molecules like (2R,3S)-3-Phenylisoserine hydrochloride, a key intermediate in the synthesis of various therapeutic agents, rigorous purity analysis is paramount. This guide provides an objective comparison of modern analytical techniques for the comprehensive purity assessment of this compound, supported by detailed experimental protocols and comparative data.

Analytical Methodologies: A Comparative Overview

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is indispensable for assessing enantiomeric purity. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a primary method for determining absolute purity without the need for a specific reference standard of the analyte. Finally, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and quantifying trace impurities.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesPotential Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Enantiomeric purity (e.g., percentage of the desired (2R,3S) enantiomer and its (2S,3R) counterpart).High resolution of enantiomers, established methodology.Requires specific and often expensive chiral columns; method development can be time-consuming.
Quantitative NMR (qNMR) Proportionality of NMR signal area to the number of nuclei.Absolute purity of the bulk material against a certified reference standard.Primary analytical method, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, potential for signal overlap.
LC-MS Separation by liquid chromatography followed by mass-based detection.Identification and quantification of known and unknown impurities, degradation products.High sensitivity and selectivity, provides molecular weight information for impurity identification.Ionization efficiency can vary between compounds, potentially affecting quantitation.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the determination of the enantiomeric purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase)

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic acid (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase.

System Suitability:

  • A resolution factor of not less than 2.0 between the peaks of the (2R,3S) and (2S,3R) enantiomers should be achieved.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the determination of the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., Methanol-d4). For hydrochloride salts, using an alkaline deuterated solvent can improve solubility and signal shape.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters (1H):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.

Data Processing and Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Puritystandard * 100

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Puritystandard = Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

This protocol is designed for the identification and quantification of potential process-related impurities and degradation products. (2R,3S)-3-Phenylisoserine is a known side-chain precursor of Paclitaxel (B517696), and its N-benzoyl derivative is a documented impurity in Paclitaxel synthesis.[1]

Instrumentation:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to resolve the main component from potential impurities (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Range: m/z 100 - 1000

  • Data Acquisition: Full scan for impurity detection and targeted MS/MS for structural elucidation of identified impurities.

Workflow and Data Analysis Visualization

The following diagrams illustrate the logical workflows for the described analytical methodologies.

PurityAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Processing cluster_results Results Sample Synthetic (2R,3S)-3-Phenylisoserine HCl Dissolution Dissolution in appropriate solvent Sample->Dissolution Chiral_HPLC Chiral HPLC Dissolution->Chiral_HPLC qNMR qNMR Dissolution->qNMR LCMS LC-MS Dissolution->LCMS Chromatogram Chromatogram Acquisition Chiral_HPLC->Chromatogram Spectrum Spectrum Acquisition qNMR->Spectrum LCMS->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Impurity Identification Chromatogram->Identification Spectrum->Integration Enantiomeric_Purity Enantiomeric Purity (%) Integration->Enantiomeric_Purity Absolute_Purity Absolute Purity (%) Integration->Absolute_Purity Impurity_Profile Impurity Profile Identification->Impurity_Profile

Caption: General workflow for the purity analysis of this compound.

ChiralHPLCMethodDevelopment Start Start: Chiral Method Development Screen_Columns Screen Chiral Stationary Phases (e.g., Polysaccharide-based) Start->Screen_Columns Screen_MP Screen Mobile Phases (Normal Phase, Reversed Phase) Screen_Columns->Screen_MP Optimize Optimize Separation (Mobile Phase Composition, Flow Rate, Temperature) Screen_MP->Optimize Validate Method Validation (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) Optimize->Validate End Final Analytical Method Validate->End

Caption: Logical workflow for chiral HPLC method development and validation.

Conclusion

A multi-faceted approach employing Chiral HPLC, qNMR, and LC-MS provides a comprehensive and robust strategy for the purity analysis of synthetic this compound. The selection of the most appropriate technique, or combination thereof, will depend on the specific requirements of the analysis, such as the need for enantiomeric purity, absolute purity, or impurity identification. The detailed protocols and workflows presented in this guide serve as a valuable resource for establishing reliable and accurate quality control of this important synthetic intermediate.

References

Comparative Spectroscopic Analysis of (2R,3S)-3-Phenylisoserine Hydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic data for (2R,3S)-3-Phenylisoserine hydrochloride and its related precursors, N-benzoyl-(2R,3S)-3-phenylisoserine and (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid. This document is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds. The guide summarizes key spectroscopic data in tabular format and outlines the experimental protocols for data acquisition.

Introduction

(2R,3S)-3-Phenylisoserine and its derivatives are crucial chiral building blocks in the synthesis of various pharmaceutical compounds, most notably the side chain of the anticancer drug paclitaxel (B517696) (Taxol).[1] Accurate spectroscopic characterization is essential for confirming the structure, purity, and stereochemistry of these molecules. This guide compares the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data for the hydrochloride salt, its N-benzoylated form, and the free amino acid precursor.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the three compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compoundData not available in a detailed peak list format. A spectrum is available from some commercial suppliers.
N-benzoyl-(2R,3S)-3-phenylisoserineSpecific peak list data is not readily available in the public domain, but spectra can be obtained from commercial suppliers like Sigma-Aldrich.
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acidA ¹H NMR spectrum in D₂O shows peaks corresponding to the aromatic and aliphatic protons.[2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppm
This compoundNo experimental data found.
N-benzoyl-(2R,3S)-3-phenylisoserineNo experimental data found.
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acidNo experimental data found.

Table 3: FTIR Spectroscopic Data

CompoundKey Absorption Bands (cm⁻¹)
This compoundNo experimental data found.
N-benzoyl-(2R,3S)-3-phenylisoserineFTIR spectra are available from commercial sources, which would show characteristic peaks for O-H, N-H, C=O (amide and carboxylic acid), and aromatic C-H and C=C bonds.
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acidNo experimental data found.

Table 4: Mass Spectrometry Data

Compoundm/z (Observed)Ion Type
This compoundMolecular Weight: 217.65 g/mol [3]Expected [M+H]⁺ at ~182.08 (for the free base)
N-benzoyl-(2R,3S)-3-phenylisoserine286.1076[M+H]⁺
308.0891[M+Na]⁺
(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acidMolecular Weight: 181.19 g/mol [4]Expected [M+H]⁺ at ~182.08

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Employ proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium (B1175870) acetate (B1210297) can be added to promote ionization.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of the compounds.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample Solid Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution in ESI-compatible Solvent Sample->Dilution Solid_Sample Direct use of Solid Sample Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI) Dilution->MS FTIR FTIR Spectroscopy (ATR) Solid_Sample->FTIR Process_NMR Process NMR Data (Peak Picking, Integration) NMR->Process_NMR Process_FTIR Process FTIR Data (Baseline Correction) FTIR->Process_FTIR Process_MS Process MS Data (Mass Determination) MS->Process_MS Interpretation Structural Elucidation and Comparison Process_NMR->Interpretation Process_FTIR->Interpretation Process_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

Signaling Pathways and Logical Relationships

The structural relationships between the compared compounds can be visualized as a simple synthetic pathway.

Synthetic_Relationship Synthetic Relationship of Compared Compounds CompoundA (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoic acid CompoundB N-benzoyl-(2R,3S)-3-phenylisoserine CompoundA->CompoundB Benzoylation CompoundC This compound CompoundA->CompoundC HCl Addition

Caption: Synthetic Pathway of Phenylisoserine Derivatives.

References

A Comparative Guide to Side-Chain Precursors in Taxane Synthesis: Beyond (2R,3S)-3-Phenylisoserine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The semi-synthesis of paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), cornerstone anti-cancer therapeutics, critically hinges on the efficient and stereoselective attachment of a complex side chain to the C-13 hydroxyl group of the baccatin (B15129273) III core. The traditional precursor for this side chain is the highly functionalized β-amino acid, (2R,3S)-3-Phenylisoserine. However, alternative precursors, most notably β-lactams, have been developed to overcome challenges associated with direct esterification, offering significant improvements in yield and process efficiency. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to inform strategic decisions in taxane (B156437) synthesis and analog development.

Performance Comparison: Acid vs. Lactam Precursors

The two predominant methods for side-chain attachment are the direct esterification using a protected phenylisoserine (B1258129) derivative (the "acid method") and the ring-opening reaction with a β-lactam (the "lactam method"). The β-lactam approach, pioneered by Iwao Ojima and famously applied in Robert Holton's total synthesis, has become a benchmark for efficiency.

The primary advantages of the β-lactam method are its high yield and excellent stereocontrol. The reaction involves the nucleophilic attack of the C-13 lithium alkoxide of a protected baccatin III on the strained four-membered ring of the β-lactam. This process is highly favorable and proceeds with minimal side reactions, often leading to near-quantitative conversion. In contrast, the direct esterification of the sterically hindered C-13 hydroxyl group with the phenylisoserine acid requires activating agents, which can lead to side reactions and more challenging purifications.

ParameterAcid Method (Denis-Greene)β-Lactam Method (Ojima-Holton)
Side-Chain Precursor Protected N-Benzoyl-(2R,3S)-3-phenylisoserine(3R,4S)-1-Benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one
Coupling Yield ~80%[1]>95% (coupling), 85% (coupling & deprotection)[2]
Key Reagents Diisopropylcarbodiimide (DIPC), DMAPLithium Hexamethyldisilazide (LiHMDS)
Stereoselectivity Dependent on precursor purityHigh, driven by reaction mechanism
Process Efficiency Requires activation of carboxylic acid; potential for racemizationHighly efficient ring-opening; fewer side reactions

Experimental Protocols

Detailed methodologies for the crucial coupling step are provided below. It is essential that all starting materials, including the 7-O-triethylsilyl (TES) baccatin III, are rigorously dried and reactions are conducted under an inert atmosphere (e.g., Argon).

Protocol 1: Acid Method (Denis-Greene Esterification)

This protocol is adapted from the method developed by Denis, Greene, et al. for the direct esterification of the phenylisoserine side chain.

Objective: To couple 7-O-TES baccatin III with a protected (2R,3S)-3-Phenylisoserine side chain.

Materials:

  • 7-O-TES baccatin III

  • (2R,3S)-N-Benzoyl-O-(1-ethoxyethyl)-3-phenylisoserine

  • Diisopropylcarbodiimide (DIPC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Toluene (B28343)

Procedure:

  • Dissolve 7-O-TES baccatin III (1 equivalent) and the protected phenylisoserine acid (1.5 equivalents) in anhydrous toluene.

  • Add 4-(Dimethylamino)pyridine (DMAP) (4 equivalents) to the solution.

  • Add a solution of diisopropylcarbodiimide (DIPC) (4 equivalents) in toluene to the reaction mixture.

  • Stir the reaction at room temperature for approximately 12 hours, monitoring by TLC for the consumption of the baccatin III starting material.

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel chromatography to yield the protected taxane.

  • Subsequent deprotection of the TES and ethoxyethyl groups is required to yield the final taxane.

Protocol 2: β-Lactam Method (Ojima-Holton Coupling)

This protocol describes the highly efficient coupling of a β-lactam with 7-O-TES baccatin III, a key step in many modern taxane syntheses.[2]

Objective: To couple 7-O-TES baccatin III with a protected β-lactam side-chain precursor.

Materials:

  • 7-O-TES baccatin III

  • (3R,4S)-1-Benzoyl-3-(triethylsilyloxy)-4-phenylazetidin-2-one (Ojima Lactam)

  • Lithium Hexamethyldisilazide (LiHMDS) (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 7-O-TES baccatin III (1 equivalent) in anhydrous THF in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -45 °C using an appropriate cooling bath.

  • Slowly add LiHMDS (1.0 M solution in THF, 1.1 equivalents) dropwise to the stirred solution. Maintain the temperature below -40 °C.

  • Stir the resulting solution for 30 minutes at -45 °C to form the lithium alkoxide.

  • In a separate flask, dissolve the β-lactam (1.2 equivalents) in anhydrous THF.

  • Add the β-lactam solution to the lithium alkoxide solution dropwise at -45 °C.

  • Allow the reaction to warm slowly to 0 °C and stir for 1-2 hours, monitoring completion by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the protected taxane.

  • Deprotection of the two TES groups is then carried out, typically using hydrofluoric acid-pyridine complex, to afford the final taxane.

Synthesis and Biological Action Workflows

To visualize the synthetic strategies and the biological context of taxanes, the following diagrams are provided.

Taxane_Synthesis_Workflow cluster_core Baccatin III Core Preparation cluster_acid Acid Method cluster_lactam β-Lactam Method baccatin Baccatin III tes_baccatin 7-O-TES Baccatin III baccatin->tes_baccatin TES-Cl, Pyridine acid_couple Esterification (DIPC, DMAP) tes_baccatin->acid_couple lactam_couple Ring-Opening Coupling (LiHMDS) tes_baccatin->lactam_couple acid Protected (2R,3S)-3-Phenylisoserine acid->acid_couple protected_taxol Protected Taxane acid_couple->protected_taxol ~80% Yield lactam Protected β-Lactam lactam->lactam_couple lactam_couple->protected_taxol >95% Yield final_taxol Final Taxane (e.g., Paclitaxel) protected_taxol->final_taxol Deprotection

Caption: Comparison of Acid vs. β-Lactam side-chain coupling in taxane synthesis.

Taxol_Signaling_Pathway cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cell Cycle Progression taxol Paclitaxel (Taxol) disassembly Depolymerization taxol->disassembly Inhibits microtubule Microtubule Polymer taxol->microtubule Binds to β-tubulin within polymer tubulin α/β-Tubulin Dimers assembly Polymerization tubulin->assembly assembly->microtubule disassembly->tubulin spindle Mitotic Spindle Formation (Dynamic Instability) disassembly->spindle Required for dynamics microtubule->disassembly microtubule->spindle Forms mitosis Mitosis mitosis->spindle checkpoint Spindle Assembly Checkpoint spindle->checkpoint spindle->checkpoint anaphase Anaphase checkpoint->anaphase apoptosis Apoptosis (Cell Death) checkpoint->apoptosis if errors persist

Caption: Mechanism of action of Paclitaxel via microtubule stabilization.

References

A Comparative Guide to Confirming the Stereochemistry of 3-Phenylisoserine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules like 3-phenylisoserine derivatives is a critical step in ensuring the safety, efficacy, and novelty of pharmaceutical compounds. This guide provides a comprehensive comparison of the leading analytical techniques for stereochemical assignment: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents, and Vibrational Circular Dichroism (VCD). Additionally, the role of Chiral High-Performance Liquid Chromatography (HPLC) in the separation of stereoisomers is discussed.

This document outlines the experimental protocols, performance metrics, and data interpretation for each method, supported by experimental data to aid in the selection of the most appropriate technique for a given research need.

Method Comparison at a Glance

The selection of a method for determining absolute configuration depends on several factors including the nature and physical state of the sample, the amount of sample available, and the required accuracy. The following table summarizes the key performance indicators for each technique.

FeatureX-ray CrystallographyNMR Spectroscopy (with Chiral Derivatizing Agents)Vibrational Circular Dichroism (VCD)Chiral HPLC
Principle Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.[1]Derivatization with a chiral reagent to form diastereomers with distinct NMR chemical shifts.[2]Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[3]Differential interaction with a solid chiral stationary phase in a liquid mobile phase.[4]
Sample Phase Solid (Single Crystal)[1]Solution[5]Solution[5]Solution[4]
Sample Amount µg to mg scale (a single, high-quality crystal, typically 0.1-0.3 mm).[6]1-5 mg per diastereomeric ester.[1]1-10 mg.[1]Analytical: µg/mL to ng/mL concentrations
Experimental Time Days to weeks (highly dependent on crystal growth).[1]4-6 hours over 1-2 days for derivatization and NMR analysis.[1]Hours to a day.[1]Minutes to an hour per run
Accuracy High (often considered the definitive "gold standard").[1]High, contingent on clear and well-resolved chemical shift differences between diastereomers.[1]High, provided there is a good correlation with reliable computational data.[1]High for quantification of enantiomeric excess.
Key Requirement A high-quality single crystal is essential.[7]A derivatizable functional group (e.g., -OH, -NH₂) is necessary.[2]IR active vibrational modes are required; for absolute configuration, computational modeling is necessary.[8]A suitable chiral stationary phase and mobile phase must be identified.[9]
Primary Output A 3D molecular structure and the Flack parameter for absolute configuration.[10]Δδ (δS - δR) values for protons in the diastereomeric derivatives.[11]A circular dichroism spectrum that can be compared to a calculated spectrum.[1]A chromatogram showing the separation of stereoisomers.

In-Depth Analysis of Stereochemical Determination Methods

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated.[12]

  • Crystallization: The first and often most challenging step is to grow a single, high-quality crystal of the 3-phenylisoserine derivative (typically >0.1 mm in all dimensions).[7] This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[13] The crystal is rotated, and the diffraction pattern is recorded on a detector.[14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct or Patterson methods to obtain an initial model of the atomic positions.[14] This model is then refined against the experimental data to improve the accuracy of the atomic coordinates.[14]

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator, with a value close to 0 indicating the correct absolute configuration has been determined.[10]

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination & Analysis synthesis Synthesis of 3-Phenylisoserine Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing & Scaling data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement abs_config Absolute Configuration Determination (Flack Parameter) refinement->abs_config

Workflow for X-ray Crystallography.
NMR Spectroscopy: Mosher's Ester Analysis in Solution

For molecules that are difficult to crystallize, NMR spectroscopy with chiral derivatizing agents (CDAs) offers a powerful alternative for determining absolute configuration in solution.[12] The most well-known method is the Mosher's ester analysis, which involves the formation of diastereomeric esters that exhibit distinct chemical shifts in their ¹H NMR spectra.[2]

  • Derivatization: In two separate reactions, the hydroxyl or amino group of the 3-phenylisoserine derivative is esterified with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, or its acid chloride (MTPA-Cl).[6] This creates a pair of diastereomers.

  • Purification: The resulting diastereomeric esters are purified, typically by flash chromatography, to remove any unreacted starting materials and reagents.[6]

  • NMR Data Acquisition: High-resolution ¹H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters in the same deuterated solvent.[2]

  • Data Analysis: The proton signals for the groups flanking the newly formed stereocenter are assigned. The chemical shift differences (Δδ = δS - δR) for these protons are calculated.[11] A consistent pattern of positive and negative Δδ values on either side of the MTPA plane in a conformational model allows for the assignment of the absolute configuration.[11]

mosher_logic cluster_reaction Derivatization cluster_nmr NMR Analysis cluster_interpretation Interpretation start Chiral 3-Phenylisoserine Derivative r_mtpa (R)-MTPA-Cl start->r_mtpa s_mtpa (S)-MTPA-Cl start->s_mtpa r_ester Diastereomer 1 ((S)-MTPA ester) r_mtpa->r_ester s_ester Diastereomer 2 ((R)-MTPA ester) s_mtpa->s_ester nmr_r ¹H NMR of Diastereomer 1 r_ester->nmr_r nmr_s ¹H NMR of Diastereomer 2 s_ester->nmr_s delta Calculate Δδ = δS - δR nmr_r->delta nmr_s->delta model Apply Mosher's Model delta->model abs_config Assign Absolute Configuration model->abs_config

Logical flow of Mosher's Method.
Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light.[3] By comparing the experimental VCD spectrum of a chiral molecule with a spectrum predicted by quantum mechanical calculations, the absolute configuration can be determined.[8] This method is particularly advantageous for molecules in solution and for those that do not crystallize.[8]

  • Sample Preparation: A solution of the purified 3-phenylisoserine derivative is prepared in a suitable solvent (e.g., CDCl₃) at an appropriate concentration (typically 1-10 mg/mL).[1]

  • VCD Spectrum Acquisition: The VCD and IR spectra are measured simultaneously using a VCD spectrometer.[15]

  • Computational Modeling:

    • A conformational search is performed for one enantiomer of the 3-phenylisoserine derivative to identify all low-energy conformers.

    • The geometry of each conformer is optimized, and their VCD and IR spectra are calculated using density functional theory (DFT).

    • A Boltzmann-averaged VCD spectrum is generated based on the calculated energies of the conformers.[8]

  • Spectral Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation. If the spectra are mirror images, the absolute configuration is the opposite.[8]

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_assign Assignment sample_prep Sample Preparation (Solution) vcd_measurement VCD/IR Spectrum Measurement sample_prep->vcd_measurement comparison Compare Experimental and Calculated Spectra vcd_measurement->comparison conf_search Conformational Search dft_calc DFT Calculation of VCD/IR Spectra conf_search->dft_calc boltzmann_avg Boltzmann Averaging dft_calc->boltzmann_avg boltzmann_avg->comparison assignment Assign Absolute Configuration comparison->assignment

Workflow for VCD Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for the separation of enantiomers and diastereomers of 3-phenylisoserine derivatives.[16] While not a primary method for determining the absolute configuration of an unknown compound, it is crucial for assessing enantiomeric purity and for isolating individual stereoisomers for further analysis by other techniques.[17]

  • Column and Mobile Phase Screening: A systematic screening of various chiral stationary phases (CSPs) and mobile phase compositions is performed to identify conditions that provide separation of the stereoisomers.[9] Common CSPs include polysaccharide-based, Pirkle-type, and cyclodextrin-based columns.[18]

  • Method Optimization: Once initial separation is achieved, the mobile phase composition, flow rate, and column temperature are optimized to improve resolution and analysis time.[19]

  • Analysis: The sample is injected into the HPLC system, and the separated stereoisomers are detected, typically by UV absorbance. The enantiomeric excess (%ee) or diastereomeric ratio (dr) can be calculated from the peak areas in the chromatogram.

hplc_dev cluster_optimize Optimization start Mixture of 3-Phenylisoserine Stereoisomers screen_csp Screen Chiral Stationary Phases (CSPs) start->screen_csp screen_mp Screen Mobile Phases screen_csp->screen_mp optimize_mp Optimize Mobile Phase Composition screen_mp->optimize_mp optimize_flow Optimize Flow Rate optimize_mp->optimize_flow optimize_temp Optimize Temperature optimize_flow->optimize_temp analysis Analysis and Quantification optimize_temp->analysis

Chiral HPLC Method Development.

Conclusion

The determination of the absolute configuration of 3-phenylisoserine derivatives is a multifaceted challenge that can be addressed by a variety of powerful analytical techniques.[1] X-ray crystallography remains the benchmark for its definitive results, provided that suitable crystals can be obtained.[1] NMR-based methods, particularly Mosher's ester analysis, offer a reliable solution-phase alternative for molecules with appropriate functional groups.[1] Chiroptical methods, especially when coupled with computational chemistry, are increasingly valuable for determining the absolute configuration of molecules in solution, with VCD being particularly advantageous for compounds lacking a UV-Vis chromophore.[1] Chiral HPLC is an essential complementary technique for the separation and quantification of stereoisomers. The choice of method will ultimately be guided by the specific characteristics of the molecule under investigation and the resources available.

References

Phenylisoserine Analogs: A Comparative Guide to Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of various phenylisoserine (B1258129) analogs, particularly in the context of their incorporation into taxane (B156437) molecules like paclitaxel (B517696). The data presented here is crucial for researchers developing immunoassays for therapeutic drug monitoring, pharmacokinetic studies, and quality control of taxane-based chemotherapeutics. Understanding the cross-reactivity of analogs is essential for the development of specific and accurate analytical methods.

Data Summary: Cross-Reactivity of Phenylisoserine Analogs and Related Taxanes

The following table summarizes the cross-reactivity of selected taxane analogs in competitive inhibition enzyme-linked immunosorbent assays (ELISA). The data is compiled from studies developing monoclonal antibodies for the detection of paclitaxel. Cross-reactivity is typically expressed as the percentage of the concentration of the analog required to cause 50% inhibition of the signal compared to the concentration of the primary analyte (paclitaxel).

Analog/CompoundModification from Paclitaxel's Phenylisoserine Side ChainAntibody Specificity/Cross-Reactivity (%)Reference
Paclitaxel Reference Compound (N-benzoyl-3-phenylisoserine) 100 [1]
CephalomannineN-tigloyl group instead of N-benzoyl groupHigh cross-reactivity with polyclonal antiserum; slight cross-reactivity with monoclonal antibody 69E4A8E[1]
Baccatin IIILacks the entire C-13 phenylisoserine side chainLower affinity than paclitaxel[2]
10-deacetylbaccatin III (DAB)Lacks the entire C-13 phenylisoserine side chain and C-10 acetyl groupLower affinity than paclitaxel[2]
Docetaxel (B913)N-tert-butoxycarbonyl group instead of N-benzoyl group; hydroxyl group at C-10 instead of acetylSignificant clinical cross-sensitivity observed[3][4]
N-(p-chlorobenzoyl)-(2'R,3'S)-3'-phenylisoserine side chain analogpara-chloro substitution on the N-benzoyl groupComparable biological activity to paclitaxel, immunoassay cross-reactivity not specified[5]
N-benzoyl-(2'R,3'S)-3'-(p-chlorophenyl)isoserine side chain analogpara-chloro substitution on the 3'-phenyl groupComparable biological activity to paclitaxel, immunoassay cross-reactivity not specified[5]

Experimental Protocols

The following is a generalized protocol for a competitive enzyme-linked immunosorbent assay (ELISA) used to determine the cross-reactivity of phenylisoserine analogs in taxanes. This protocol is based on methodologies described for the development of paclitaxel immunoassays.[2]

Competitive ELISA Protocol for Taxane Cross-Reactivity

1. Reagent Preparation:

  • Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
  • Wash Buffer: PBS with 0.05% Tween 20 (PBST).
  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
  • Primary Antibody: Anti-taxane monoclonal antibody diluted in blocking buffer.
  • Analyte Standards: Paclitaxel and phenylisoserine analog standards of known concentrations prepared in a suitable buffer (e.g., PBS or culture medium).
  • Enzyme-Conjugated Analyte: Paclitaxel conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or biotinylated paclitaxel for use with streptavidin-HRP.
  • Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) or other suitable chromogenic substrate for HRP.
  • Stop Solution: 2N Sulfuric Acid.

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the anti-taxane monoclonal antibody diluted in coating buffer. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.
  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
  • Washing: Repeat the washing step.
  • Competitive Reaction: Add a fixed amount of the enzyme-conjugated paclitaxel to each well. Immediately add varying concentrations of either the paclitaxel standard or the phenylisoserine analog being tested. Incubate for 1-2 hours at room temperature.
  • Washing: Repeat the washing step to remove unbound reagents.
  • Substrate Incubation: Add the substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
  • Stopping the Reaction: Add the stop solution to each well to stop the color development.
  • Data Acquisition: Read the absorbance of each well at a wavelength of 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance against the concentration of the paclitaxel standard.
  • Determine the concentration of the phenylisoserine analog that causes a 50% reduction in the maximum signal (IC50).
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Paclitaxel / IC50 of Analog) x 100

Visualizations

Experimental Workflow: Competitive ELISA

ELISA_Workflow cluster_plate Microtiter Plate Well cluster_reagents Reagents cluster_output Output A 1. Antibody Coating B 2. Blocking A->B Wash C 3. Competitive Binding (Analyte vs. Labeled Analyte) B->C Wash D 4. Substrate Addition C->D Wash E 5. Color Development D->E Result Absorbance Reading E->Result Ab Anti-Taxane mAb Ab->A Block Blocking Agent Block->B Analyte Paclitaxel or Analog Analyte->C Labeled_Analyte Enzyme-Labeled Paclitaxel Labeled_Analyte->C Substrate Chromogenic Substrate Substrate->D

Caption: Workflow of a competitive ELISA for taxane analog cross-reactivity.

Signaling Pathway: Paclitaxel's Mechanism of Action

Paclitaxel_Mechanism cluster_cell Cancer Cell cluster_microtubule Microtubule Dynamics Paclitaxel Paclitaxel / Analog Microtubule Microtubule Polymer Paclitaxel->Microtubule Binds to β-tubulin subunit Tubulin αβ-Tubulin Dimers Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Stable (Non-dynamic) Mitotic Spindle Microtubule->Mitotic_Spindle Stabilization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis

Caption: Simplified mechanism of action for paclitaxel and its bioactive analogs.

Logical Relationship: Factors Influencing Antibody Cross-Reactivity

Cross_Reactivity_Factors cluster_factors Determinants of Cross-Reactivity cluster_antibody Antibody Characteristics cluster_result Outcome Side_Chain Phenylisoserine Side Chain Structure Specificity Monoclonal Antibody Specificity Side_Chain->Specificity Core Taxane Core Structure Core->Specificity Conjugation Hapten-Carrier Conjugation Site Conjugation->Specificity CrossReactivity Degree of Cross-Reactivity Specificity->CrossReactivity

Caption: Key factors determining the cross-reactivity of phenylisoserine analogs.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling (2R,3S)-3-Phenylisoserine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for the handling of (2R,3S)-3-Phenylisoserine hydrochloride, a key serine derivative. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause serious eye irritation and skin irritation, as well as potential respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.

PPE CategoryItemSpecificationStandard
Eye/Face Protection Safety GogglesTightly fitting with side-shieldsEN 166 (EU) or NIOSH (US) approved[2]
Skin Protection GlovesChemical-resistant (Nitrile recommended for splash protection)EU Directive 89/686/EEC, EN 374[2]
Lab Coat/GownImpervious, long-sleeved, with closed cuffsGeneral laboratory standards
Respiratory Protection Air-Purifying RespiratorFor operations with potential for dust/aerosol generationNIOSH-approved (e.g., N95 for powders)
PAPRRecommended for handling potent compounds or in situations with higher exposure riskIndustry standard for pharmaceutical production

Operational and Disposal Plan

A systematic approach to handling, from receipt of the compound to its final disposal, is crucial for maintaining safety and integrity of research.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. Personnel handling the package should wear appropriate gloves. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] For long-term storage, refrigeration is recommended.

Handling and Experimental Procedures

All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid the formation of dust and aerosols.[2] Use non-sparking tools and ensure adequate ventilation.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents. Don the required PPE as outlined in the table above.

  • Weighing: Conduct weighing of the powder within a ventilated enclosure (e.g., a balance enclosure or chemical fume hood) to contain any airborne particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[2] Decontaminate all work surfaces and equipment.

Disposal

All waste containing this compound, including contaminated PPE and empty containers, should be treated as hazardous waste. Dispose of the chemical waste through a licensed chemical destruction plant.[3] Do not discharge into drains or the environment.[2][3] Contaminated packaging should be triple-rinsed (if appropriate) before recycling or disposal in a sanitary landfill after being rendered unusable.[3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat B Prepare Work Area: - Chemical Fume Hood - Decontamination Supplies A->B Ensure Safety Measures C Weighing in Ventilated Enclosure B->C Proceed to Handling D Solution Preparation C->D Experimental Workflow E Experimental Use D->E Experimental Workflow F Decontaminate Work Surfaces & Equipment E->F Post-Experiment G Segregate Hazardous Waste F->G Waste Management I Proper Disposal of Waste (Licensed Facility) G->I Final Disposal H Doff PPE H->G

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S)-3-Phenylisoserine hydrochloride
Reactant of Route 2
(2R,3S)-3-Phenylisoserine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.